Product packaging for Papyracon D(Cat. No.:)

Papyracon D

Cat. No.: B1263297
M. Wt: 266.29 g/mol
InChI Key: ILUWWIMJTKGGNJ-TXFQPVFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Papyracon D is a member of cyclohexenones.
This compound has been reported in Lachnum papyraceum with data available.
isolated from the ascomycete Lachnum papyraceum;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O5 B1263297 Papyracon D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(1aR,3aS,7S,7aS)-3a,7-dihydroxy-2,2-dimethyl-5-(2-oxopropyl)-1a,7-dihydro-1H-cyclopropa[c][1]benzofuran-4-one

InChI

InChI=1S/C14H18O5/c1-7(15)4-8-5-10(16)13-6-9(13)12(2,3)19-14(13,18)11(8)17/h5,9-10,16,18H,4,6H2,1-3H3/t9-,10-,13-,14+/m0/s1

InChI Key

ILUWWIMJTKGGNJ-TXFQPVFDSA-N

Isomeric SMILES

CC(=O)CC1=C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C)O

Canonical SMILES

CC(=O)CC1=CC(C23CC2C(OC3(C1=O)O)(C)C)O

Synonyms

papyracon D

Origin of Product

United States

Foundational & Exploratory

Papulacandin D: An In-depth Technical Guide to its Mechanism of Action on (1,3)-β-D-Glucan Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of papulacandin D, a glycolipid antifungal agent, on its molecular target, (1,3)-β-D-glucan synthase. The document delves into the biochemical and molecular interactions that underpin its inhibitory effects. It is designed to be a valuable resource for researchers in mycology, infectious diseases, and drug development, offering detailed insights into the non-competitive inhibition of this essential fungal enzyme. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying (1,3)-β-D-glucan synthase inhibition, and provides visual representations of the relevant pathways and experimental workflows.

Introduction to (1,3)-β-D-Glucan Synthase and Papulacandins

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, morphology, and protection against environmental stresses. A key component of the cell wall in most pathogenic fungi is (1,3)-β-D-glucan, a polymer of glucose. The synthesis of this vital polymer is catalyzed by the enzyme complex (1,3)-β-D-glucan synthase. This enzyme complex consists of a catalytic subunit, encoded by the FKS genes (such as FKS1, FKS2, and FKS3 in Saccharomyces cerevisiae), and a regulatory subunit, the GTP-binding protein Rho1. The Fks proteins are large, integral membrane proteins that represent a prime target for antifungal drug development due to their essential nature in fungi and absence in mammals.

Papulacandins are a class of naturally occurring glycolipid antifungals isolated from Papularia sphaerosperma. This family of compounds, including papulacandin A, B, C, D, and E, exhibits potent and specific activity against a range of pathogenic yeasts, most notably Candida albicans. Their mechanism of action involves the specific inhibition of (1,3)-β-D-glucan synthase, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis. Papulacandin D, the focus of this guide, is a key member of this family, and understanding its precise interaction with the glucan synthase complex is critical for the development of new and improved antifungal therapies.

Mechanism of Action: Non-competitive Inhibition

Papulacandins, as a class of inhibitors, have been characterized as acting through a non-competitive mechanism of inhibition against (1,3)-β-D-glucan synthase. This means that papulacandin D does not compete with the enzyme's substrate, UDP-glucose, for binding to the active site. Instead, it is proposed to bind to an allosteric site on the enzyme, a location distinct from the catalytic center. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without affecting the binding of the substrate.

The key characteristics of non-competitive inhibition are:

  • The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex.

  • The inhibitor does not prevent the substrate from binding to the enzyme.

  • The inhibitor decreases the maximum velocity (Vmax) of the enzymatic reaction.

  • The Michaelis constant (Km) for the substrate remains unchanged.

While specific kinetic studies detailing the inhibition constant (Ki) for papulacandin D are not extensively available in the public literature, the non-competitive model is widely accepted for the papulacandin class of antifungals.

NonCompetitive_Inhibition Figure 1: Non-competitive Inhibition of (1,3)-β-D-Glucan Synthase E Free Enzyme (FKS1) ES Enzyme-Substrate Complex E->ES + S (Km) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Ki) S Substrate (UDP-Glucose) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) S->ESI + S (Km) ES->E P Product ((1,3)-β-D-Glucan) ES->P kcat ES->ESI + I (Ki) I Inhibitor (Papulacandin D) EI->E ESI->ES ESI->EI

Caption: A diagram illustrating the non-competitive inhibition of (1,3)-β-D-glucan synthase by papulacandin D.

Interaction with the FKS1 Subunit

The catalytic activity of (1,3)-β-D-glucan synthase resides in the FKS1 subunit. Consequently, this protein is the direct target of papulacandin D. While the precise binding site of papulacandin D on FKS1 has not been definitively elucidated through techniques like co-crystallography or photoaffinity labeling, studies on resistant mutants provide valuable insights.

Mutations in the FKS1 gene have been shown to confer resistance to various (1,3)-β-D-glucan synthase inhibitors, including echinocandins and papulacandins. For instance, studies with papulacandin B-resistant mutants of Saccharomyces cerevisiae and Schizosaccharomyces pombe have identified mutations within the FKS1 gene. These resistance-conferring mutations are often clustered in specific regions of the Fks1 protein, suggesting that these "hot spot" regions are critical for inhibitor binding or for the conformational changes induced by the inhibitor. While not directly demonstrated for papulacandin D, it is highly probable that its binding site is also located within or in close proximity to these hot spot regions on the FKS1 subunit.

Quantitative Data

Specific kinetic data for papulacandin D, such as its IC₅₀ and Kᵢ values against (1,3)-β-D-glucan synthase from various fungal species, are not widely reported in publicly accessible literature. However, data for the closely related papulacandin B and other inhibitors provide a valuable comparative context.

Table 1: Inhibitory Concentrations (IC₅₀) of (1,3)-β-D-Glucan Synthase Inhibitors

CompoundFungal SpeciesIC₅₀ (µg/mL)Reference
Papulacandin BS. pombe (wild-type)~0.02
Papulacandin BS. pombe (resistant mutant)~1.0 (50-fold increase)
Poacic AcidS. cerevisiae S288C206
Poacic AcidC. albicans SC5314194
CaspofunginC. albicans (wild-type)Varies with strain

Note: The IC₅₀ values can vary depending on the specific assay conditions, including enzyme preparation, substrate concentration, and buffer components.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of papulacandin D.

Preparation of Fungal Microsomal Membranes for (1,3)-β-D-Glucan Synthase Assay

This protocol describes the isolation of crude membrane fractions enriched in (1,3)-β-D-glucan synthase activity.

Microsome_Prep_Workflow Figure 2: Workflow for Fungal Microsomal Membrane Preparation start Start: Fungal Cell Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash Cells with Buffer harvest->wash lysis Cell Lysis (e.g., glass beads, French press) wash->lysis centrifuge1 Low-Speed Centrifugation (remove cell debris) lysis->centrifuge1 supernatant1 Collect Supernatant (crude extract) centrifuge1->supernatant1 centrifuge2 High-Speed Ultracentrifugation (pellet membranes) supernatant1->centrifuge2 pellet Resuspend Microsomal Pellet in Storage Buffer centrifuge2->pellet store Store at -80°C pellet->store Glucan_Synthase_Assay Figure 3: Experimental Workflow for the (1,3)-β-D-Glucan Synthase Assay start Start: Prepare Reaction Mix add_inhibitor Add Papulacandin D (or vehicle control) start->add_inhibitor add_enzyme Add Microsomal Enzyme Preparation add_inhibitor->add_enzyme incubate Incubate at 30°C add_enzyme->incubate add_substrate Initiate Reaction with UDP-[14C]-Glucose incubate->add_substrate incubate_reaction Incubate for a defined time (e.g., 60 min) add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., add TCA) incubate_reaction->stop_reaction filter Filter through Glass Fiber Filters stop_reaction->filter wash_filter Wash Filters (e.g., with TCA and ethanol) filter->wash_filter scintillation Measure Radioactivity (Scintillation Counting) wash_filter->scintillation end End: Calculate Enzyme Activity scintillation->end

The Biological Activity of Papulacandin D Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Papulacandin D, a member of the papulacandin family of glycolipid antibiotics isolated from Papularia sphaerosperma, represents a promising candidate.[1][2] This technical guide provides an in-depth overview of the biological activity of Papulacandin D against C. albicans, focusing on its mechanism of action, antifungal potency, and the cellular responses it elicits.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary target of Papulacandin D in Candida albicans is the enzyme (1,3)-β-D-glucan synthase, a key component in the synthesis of β-(1,3)-D-glucan.[3] This polysaccharide is a critical structural component of the fungal cell wall, responsible for maintaining cell shape, osmotic stability, and overall integrity.[4] By non-competitively inhibiting (1,3)-β-D-glucan synthase, Papulacandin D disrupts the formation of the glucan polymer, leading to a weakened cell wall.[5] This disruption results in osmotic instability and, ultimately, cell lysis, demonstrating a fungicidal mode of action.[6] The fungal-specific nature of this target makes it an attractive candidate for antifungal therapy with potentially low host toxicity.

Quantitative Data on Antifungal Activity

The in vitro activity of Papulacandin D and its derivatives against Candida albicans has been quantified through Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for glucan synthase activity.

CompoundCandida albicans Strain(s)MIC (µg/mL)Reference(s)
Papulacandin DNot Specified1-2[7]
Palmitic acid derivative of Papulacandin D (49)Not Specified88[3][8]
Linoleic acid derivative of Papulacandin D (50)Not Specified100[3][8]

Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandin D and its Derivatives against Candida albicans

CompoundCandida albicans StrainIC50 (µg/mL)Reference(s)
Papulacandin analog (L-687,781)MY12080.16[9]

Table 2: Inhibition of (1,3)-β-D-Glucan Synthase by a Papulacandin Analog

Cellular Response to Papulacandin D: Activation of the Cell Wall Integrity (CWI) Pathway

Inhibition of (1,3)-β-D-glucan synthesis by Papulacandin D induces significant stress on the fungal cell wall. In response, C. albicans activates a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that senses and responds to cell wall damage.[10] Key components of this pathway include cell surface sensors, a GTPase module, a protein kinase C (Pkc1), and a downstream MAPK cascade (Bck1, Mkk2, Mkc1), which ultimately activates transcription factors that regulate the expression of genes involved in cell wall remodeling and repair.[11][12] A common response is the increased synthesis of chitin, another crucial cell wall polysaccharide, in an attempt to fortify the weakened cell wall.[13]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[11][14][15][16]

Materials:

  • Candida albicans strain(s) of interest

  • Sabouraud Dextrose Broth (SDB)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Papulacandin D stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in SDB overnight at 30°C with agitation.[11]

    • Harvest cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI 1640 medium.

    • Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.

    • Prepare a working inoculum by diluting the adjusted cell suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of Papulacandin D in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.

  • Inoculation:

    • Add 100 µL of the working inoculum to each well containing the drug dilution, bringing the final volume to 200 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.[17]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Papulacandin D that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[15] Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

(1,3)-β-D-Glucan Synthase Activity Assay

This protocol is based on the measurement of the incorporation of radiolabeled UDP-glucose into glucan by a microsomal fraction isolated from C. albicans.[8][9][18][19]

Materials:

  • Candida albicans cells

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Glass beads

  • Ultracentrifuge

  • Assay buffer (e.g., Tris-HCl, GTPγS, EDTA, glycerol, and a detergent like Brij-35)

  • UDP-[14C]glucose (radiolabeled substrate)

  • Papulacandin D stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Microsomal Fraction Preparation:

    • Grow C. albicans to mid-log phase and harvest the cells.

    • Wash the cells and resuspend in lysis buffer.

    • Disrupt the cells using glass beads and a bead beater.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Perform ultracentrifugation of the supernatant to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, microsomal protein, and varying concentrations of Papulacandin D.

    • Initiate the reaction by adding UDP-[14C]glucose.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding cold TCA.

    • Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled glucan.

    • Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of glucan synthase activity at each Papulacandin D concentration compared to the no-drug control.

    • Determine the IC50 value, which is the concentration of Papulacandin D that inhibits 50% of the enzyme activity.

Visualizations

Papulacandin_D_Mechanism_of_Action cluster_extracellular Extracellular Space / Cell Wall cluster_intracellular Intracellular Signaling Papulacandin D Papulacandin D Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1) Papulacandin D->Glucan_Synthase Inhibits Cell_Lysis Osmotic Instability & Cell Lysis Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Catalyzes CWI_Pathway Cell Wall Integrity (CWI) Pathway Glucan_Synthase->CWI_Pathway Stress Signal Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Wall->Cell_Lysis Leads to Chitin_Synthesis Increased Chitin Synthesis CWI_Pathway->Chitin_Synthesis Activates

Caption: Mechanism of Action of Papulacandin D on Candida albicans.

MIC_Assay_Workflow Start Start Inoculum_Prep Prepare C. albicans Inoculum (1-5 x 10^3 cells/mL) Start->Inoculum_Prep Inoculation Inoculate plate with C. albicans suspension Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Papulacandin D in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Results Read Absorbance (OD490) or Visual Inspection Incubation->Read_Results Determine_MIC Determine MIC (≥50% growth inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental Workflow for MIC Determination.

CWI_Pathway_Diagram Cell_Wall_Stress Cell Wall Stress (e.g., Papulacandin D) Sensors Cell Surface Sensors (Wsc1, Mid2, Mtl1) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1 GTPase Sensors->Rho1_GTPase Activate Pkc1 Pkc1 Rho1_GTPase->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Mkc1 Mkc1 (MAPK) Mkk2->Mkc1 Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) Mkc1->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Cell Wall Repair, Chitin Synthesis) Transcription_Factors->Gene_Expression Activate

Caption: Candida albicans Cell Wall Integrity (CWI) Signaling Pathway.

Conclusion

Papulacandin D demonstrates significant antifungal activity against Candida albicans by targeting the essential enzyme (1,3)-β-D-glucan synthase. This targeted inhibition leads to cell wall disruption and subsequent cell death. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationship of Papulacandin D derivatives and their interaction with the fungal cell wall integrity pathway may pave the way for the development of novel and effective antifungal therapies.

References

An In-Depth Guide to the Chemical Structure and Stereochemistry of Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin D is a member of the papulacandin family of antifungal agents, which are isolated from the fungus Papularia sphaerosperma. These compounds have garnered significant interest within the scientific community due to their potent in vitro activity against a range of pathogenic fungi, including Candida albicans. The unique mode of action of papulacandins, involving the inhibition of (1,3)-β-D-glucan synthase—an enzyme crucial for fungal cell wall biosynthesis but absent in mammals—positions them as promising candidates for the development of novel antifungal therapeutics. Papulacandin D, being the simplest member of this family, serves as a key target for total synthesis and structural studies. This guide provides a comprehensive overview of its intricate chemical structure and the stereochemical challenges that have been overcome in its elucidation.

Chemical Structure

Papulacandin D is a complex natural product characterized by two main structural components: a spirocyclic C-arylglycopyranoside core and a polyunsaturated fatty acid side chain.[1]

  • Spirocyclic C-Arylglycopyranoside Core: This core unit consists of a glucose moiety linked to a substituted aromatic ring through a spiroketal linkage. Specifically, it is a 1,7-dioxaspiro[5.4]decane derivative. The aromatic component is derived from a substituted resorcinol.[2]

  • Polyunsaturated Fatty Acid Side Chain: Esterified to the O-3' hydroxyl group of the glucose residue is a branched, 18-carbon tetraunsaturated fatty acid. This lipophilic side chain is believed to be crucial for the compound's biological activity.[2][3]

The overall structure of Papulacandin D is depicted in the following diagram:

Papulacandin_D_Structure cluster_spiroketal Spirocyclic C-Arylglycopyranoside Core cluster_sidechain Fatty Acid Side Chain spiroketal sidechain spiroketal->sidechain Ester Linkage (O-3')

Caption: Core structural components of Papulacandin D.

Stereochemistry

The stereochemical elucidation of Papulacandin D, particularly the absolute configuration of the chiral centers within the fatty acid side chain, presented a significant scientific challenge. The two key stereocenters in the side chain are C-7'' and C-14''. The determination of their absolute configurations was ultimately achieved through total synthesis.[3]

The absolute stereochemistry of the naturally occurring (+)-Papulacandin D has been established as having the (7''S, 14''S) configuration in its fatty acid side chain.[4]

Data Presentation

Spectroscopic Data
Property Value Reference
Specific Rotation [α]D Value not explicitly stated in reviewed sources, but the dextrorotatory nature is confirmed by the synthesis of (+)-Papulacandin D.[3]

Further detailed NMR data would be found in the supporting information of the primary literature on the total synthesis of Papulacandin D.

Experimental Protocols

The structural and stereochemical assignment of Papulacandin D was unequivocally confirmed through its total synthesis. The strategies developed by research groups, notably those of Barrett and Denmark, have been pivotal. These syntheses involved the separate construction of the spiroketal core and the fatty acid side chain, followed by their coupling.[3][5]

Synthesis of the Spirocyclic C-Arylglycopyranoside Core

A general approach to the spiroketal core involves the condensation of an aryllithium reagent with a protected D-gluconolactone, followed by acid-catalyzed spirocyclization.[4]

Illustrative Workflow for Spiroketal Synthesis:

Spiroketal_Synthesis_Workflow A Protected Aryl Bromide C Aryllithium Formation (e.g., with t-BuLi) A->C B Protected D-Gluconolactone D Nucleophilic Addition B->D C->D E Acid-Catalyzed Spirocyclization D->E F Spiroketal Core E->F

Caption: General workflow for the synthesis of the spiroketal core.

Determination of Side Chain Stereochemistry

The determination of the absolute configuration of the C-7'' and C-14'' stereocenters in the fatty acid side chain was a critical aspect of the total synthesis. This was accomplished using a combination of stereoselective reactions and analytical techniques.

1. Kinetic Resolution via Sharpless Asymmetric Epoxidation:

To separate the epimers at the C-7'' position, kinetic resolution using the Sharpless asymmetric epoxidation was employed. This reaction selectively epoxidizes one enantiomer of a racemic allylic alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol (enriched in one enantiomer) from the epoxidized product (derived from the other enantiomer).[4]

Detailed Protocol for Sharpless Asymmetric Epoxidation (General):

  • A solution of the allylic alcohol is prepared in an appropriate solvent (e.g., CH₂Cl₂).

  • Molecular sieves are added to ensure anhydrous conditions.

  • The chiral catalyst is formed in situ by adding a titanium(IV) isopropoxide and a chiral diethyl tartrate (either (+)-DET or (-)-DET, depending on the desired enantiomer).

  • The solution is cooled to a low temperature (e.g., -20 °C).

  • An oxidizing agent, typically tert-butyl hydroperoxide (TBHP), is added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC) until the desired degree of conversion is reached.

  • The reaction is quenched, and the products are purified by column chromatography to separate the unreacted alcohol from the epoxide.

Workflow for Stereochemical Determination:

Stereochem_Workflow A Racemic Allylic Alcohol Precursor (for C-7'' epimers) B Sharpless Asymmetric Epoxidation (Kinetic Resolution) A->B C Separated Epimers B->C D Derivatization with (R)- and (S)-Mosher's Acid C->D E ¹H NMR Analysis of Diastereomeric Mosher Esters D->E F Determination of Absolute Configuration E->F

Caption: Workflow for determining the side chain's absolute stereochemistry.

2. Mosher Ester Analysis:

To determine the absolute configuration of the separated C-7'' epimers, Mosher's method was utilized. This involves converting the secondary alcohol into two diastereomeric esters by reacting it with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced.[4]

General Protocol for Mosher Ester Analysis:

  • The alcohol of unknown stereochemistry is divided into two portions.

  • One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP.

  • The resulting diastereomeric Mosher esters are purified.

  • ¹H NMR spectra are recorded for both diastereomers.

  • The chemical shifts of protons on both sides of the carbinol center are assigned for each diastereomer.

  • The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher model.

Biological Significance: Inhibition of (1,3)-β-D-Glucan Synthase

The antifungal activity of Papulacandin D stems from its ability to inhibit (1,3)-β-D-glucan synthase. This enzyme is responsible for polymerizing UDP-glucose into long chains of (1,3)-β-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, Papulacandin D disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

Signaling Pathway Diagram:

Glucan_Synthase_Inhibition cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Glucan (1,3)-β-D-Glucan Glucan_Synthase->Glucan Polymerization Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Papulacandin_D Papulacandin D Papulacandin_D->Glucan_Synthase Inhibition

Caption: Mechanism of action of Papulacandin D.

Conclusion

Papulacandin D remains a molecule of significant interest in the field of medicinal chemistry and drug development. The elucidation of its complex chemical structure and the successful determination of its stereochemistry through elegant total synthesis strategies have not only provided a deep understanding of this potent antifungal agent but have also paved the way for the design and synthesis of novel analogs with potentially improved therapeutic properties. The detailed methodologies and structural insights presented in this guide serve as a valuable resource for researchers dedicated to the ongoing fight against fungal infections.

References

An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal properties of Papulacandin D, a member of the papulacandin family of antibiotics. This document details its mechanism of action, summarizes its known antifungal spectrum with available quantitative data, and outlines the standardized experimental protocols for determining its activity.

Introduction to Papulacandin D

Papulacandin D is a naturally occurring glycolipid antibiotic isolated from Papularia sphaerosperma. It belongs to a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall. This mechanism provides a selective target, as mammalian cells lack a cell wall. Papulacandin D is the simplest of the papulacandin family and has served as a foundational structure for the synthesis of various analogs aimed at improving antifungal potency and pharmacokinetic properties.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary antifungal activity of Papulacandin D stems from its specific, non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is an integral component of the fungal cell membrane and is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the main structural scaffold of the fungal cell wall.

By inhibiting this enzyme, Papulacandin D disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell lysis. This targeted action makes it an attractive candidate for antifungal drug development.

G cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall Synthesis Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks protein complex) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Catalysis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Papulacandin_D Papulacandin D Papulacandin_D->Glucan_Synthase Inhibition

Mechanism of Action of Papulacandin D.

In Vitro Antifungal Spectrum of Papulacandin D

Papulacandin D has demonstrated in vitro activity primarily against yeast species. Its efficacy against filamentous fungi is reported to be limited. The following table summarizes the available quantitative and qualitative data on the antifungal spectrum of Papulacandin D.

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansNot Specified1-2[1]
Candida albicansMY10551.0-2.0 (for analog L-687,781)[2]
Candida tropicalisNot SpecifiedActivity Reported[1]
Microsporum canisNot SpecifiedActivity Reported[1]
Geotrichum lactisNot SpecifiedActivity Reported[1]
Saccharomyces cerevisiaeNot SpecifiedActivity Reported[1]
Pneumocystis cariniiNot SpecifiedActivity Reported[1]

Note: "Activity Reported" indicates that the source mentions inhibitory effects without providing specific Minimum Inhibitory Concentration (MIC) values for Papulacandin D.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro activity of antifungal agents like Papulacandin D is typically performed using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Detailed Methodology for Broth Microdilution (based on CLSI M27)

  • Preparation of Antifungal Agent:

    • A stock solution of Papulacandin D is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized liquid medium, typically RPMI 1640 with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0. The final concentrations should span a range relevant to the expected MIC.

  • Inoculum Preparation:

    • The fungal isolate to be tested is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure viability and purity.

    • A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.

    • The standardized suspension is further diluted in the RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted Papulacandin D is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

G Start Start Fungal_Culture Fungal Isolate Culture (24-48h at 35°C) Start->Fungal_Culture Inoculum_Prep Prepare Inoculum (Adjust to 0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculum_Dilution Dilute Inoculum in RPMI 1640 Inoculum_Prep->Inoculum_Dilution Inoculate_Plate Inoculate Microtiter Plate Inoculum_Dilution->Inoculate_Plate Drug_Dilution Prepare Serial Dilutions of Papulacandin D in Plate Drug_Dilution->Inoculate_Plate Incubate Incubate Plate (24-48h at 35°C) Inoculate_Plate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Experimental Workflow for MIC Determination.

Summary and Conclusion

Papulacandin D exhibits a targeted in vitro antifungal activity, primarily against yeasts, by inhibiting the essential enzyme β-(1,3)-D-glucan synthase. While its potency is generally lower than other members of the papulacandin family, its simpler structure has made it a valuable tool in the study of glucan synthesis inhibition and a starting point for the development of novel antifungal agents. Further research is warranted to fully elucidate its spectrum of activity with specific MIC values against a broader range of clinically relevant fungal pathogens. The standardized methodologies outlined in this guide provide a robust framework for such future investigations.

References

Papulacandin D: A Promising Scaffold for Novel Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Papulacandin D, a naturally occurring glycolipid antibiotic, has garnered considerable attention as a potential lead compound for the development of such agents. Its primary mode of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall, a structure absent in mammalian cells, thus offering a high degree of selectivity.[1][2][3] This technical guide provides a comprehensive overview of Papulacandin D, including its mechanism of action, quantitative antifungal activity, relevant experimental protocols, and the signaling pathways it perturbs.

Mechanism of Action: Targeting the Fungal Cell Wall

Papulacandin D exerts its antifungal effect by specifically targeting and inhibiting the enzyme β-(1,3)-D-glucan synthase.[4][5] This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[6] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability, leakage of cellular contents, and ultimately, cell lysis and death.[1][2] The specificity of this target to fungi makes Papulacandin D and its derivatives attractive candidates for antifungal therapy with potentially low host toxicity.[2][3]

Mechanism of Action of Papulacandin D cluster_fungal_cell Fungal Cell UDP_glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Component Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Papulacandin_D Papulacandin D Papulacandin_D->Glucan_Synthase Inhibition

Caption: Mechanism of Papulacandin D action.

Quantitative Antifungal Activity

The antifungal efficacy of Papulacandin D and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported in vitro activities of Papulacandin D and some of its derivatives against various fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
Papulacandin D Candida albicans1-2[1][2]
Papulacandin B Candida albicans0.1[1][2]
L-687,781 (Papulacandin analog) Candida albicans MY10551.0-2.0[7][8]
Palmitic acid derivative (49) Candida albicans88[4][9]
Linoleic acid derivative (50) Candida albicans100[4][9]
Sorbic acid derivative (48) Candida albicansNo inhibition[4][9]
all-trans-Retinoic acid derivative (51) Candida albicansNo inhibition[4][9]
CompoundEnzyme Inhibition (IC₅₀ in µg/mL)Fungal StrainReference
L-687,781 (Papulacandin analog) 0.16C. albicans (MY1208) membrane glucan assay[7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antifungal activity. The broth microdilution method is a standard procedure.

Materials:

  • 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans)

  • Culture medium (e.g., RPMI 1640)

  • Test compound (Papulacandin D or analog)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the microtiter plate wells using the culture medium.

  • Prepare a standardized fungal inoculum suspension and add it to each well (except the negative control).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀).[10]

Workflow for MIC Determination Start Start Prepare_Compound Prepare serial dilutions of test compound Start->Prepare_Compound Inoculate_Plate Inoculate microtiter plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare standardized fungal inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate (e.g., 35°C, 24-48h) Inoculate_Plate->Incubate Read_Results Determine MIC (visual or OD measurement) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC assay.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.[7][8]

Materials:

  • Fungal cell lysate or membrane fraction containing β-(1,3)-D-glucan synthase

  • Substrate: UDP-[¹⁴C]glucose

  • Test compound

  • Reaction buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing the enzyme preparation, buffer, and various concentrations of the test compound.

  • Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]glucose.

  • Incubate the mixture at an optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding ethanol).

  • Filter the reaction mixture to capture the insoluble [¹⁴C]-glucan product.

  • Quantify the radioactivity of the captured product using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Signaling Pathway Perturbation: The Cell Wall Integrity (CWI) Pathway

Inhibition of β-(1,3)-D-glucan synthesis by Papulacandin D induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a crucial compensatory response mechanism.[11] Understanding this pathway is vital, as its components could represent secondary targets for synergistic drug combinations.

The CWI pathway is a conserved signaling cascade that senses cell wall stress and orchestrates a transcriptional response to reinforce the cell wall. Key components include cell surface sensors, a Rho-type GTPase (Rho1), Protein Kinase C (Pkc1), and a MAP kinase cascade.

Fungal Cell Wall Integrity (CWI) Pathway cluster_cell Fungal Cell Cell_Wall_Stress Cell Wall Stress (e.g., Papulacandin D) Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Activates Rho1 Rho1-GTP Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1/Slt2) Pkc1->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression Induces Cell_Wall_Repair Cell Wall Repair & Reinforcement Gene_Expression->Cell_Wall_Repair

Caption: The Cell Wall Integrity Pathway.

Papulacandin D as a Lead Compound: Synthesis and Structure-Activity Relationship (SAR)

The simpler structure of Papulacandin D compared to other members of its family makes it an attractive starting point for chemical synthesis and modification.[1] Numerous studies have focused on synthesizing analogs to probe the structure-activity relationship (SAR) and improve its antifungal potency and pharmacokinetic properties.

Key modifications have targeted the acyl side chain and the spiroketal core. For instance, variations in the length, saturation, and stereochemistry of the fatty acid tail have been shown to significantly impact antifungal activity.[4][12] The general synthetic approach often involves the coupling of a protected glycal with an aryl iodide, followed by spiroketalization and attachment of the side chain.[4][13]

General Synthetic Workflow for Papulacandin D Analogs Start Start Protected_Glycal Protected Glycal Synthesis Start->Protected_Glycal Aryl_Iodide Aryl Iodide Synthesis Start->Aryl_Iodide Coupling Palladium-Catalyzed Cross-Coupling Protected_Glycal->Coupling Aryl_Iodide->Coupling Spiroketalization Oxidative Spiroketalization Coupling->Spiroketalization Deprotection Deprotection Spiroketalization->Deprotection Acylation Acylation with Fatty Acid Side Chain Deprotection->Acylation Final_Analog Papulacandin D Analog Acylation->Final_Analog End End Final_Analog->End

Caption: Synthetic workflow for analogs.

Conclusion and Future Directions

Papulacandin D represents a validated starting point for the development of novel antifungals targeting the fungal cell wall. Its specific mechanism of action, coupled with the potential for chemical modification, makes it a highly promising lead compound. Future research should focus on:

  • Optimizing the Acyl Side Chain: Further exploration of diverse side chains is needed to enhance potency and modulate physical properties for improved pharmacokinetics.

  • Exploring the Role of the Spiroketal Core: Investigating modifications to the core structure may lead to analogs with improved stability and activity.

  • Combination Therapy: Given its effect on the CWI pathway, combining Papulacandin D analogs with inhibitors of this pathway could lead to synergistic antifungal effects.

  • In Vivo Efficacy and Toxicity: Promising analogs must be advanced to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.

The continued investigation of Papulacandin D and its derivatives holds significant promise for addressing the urgent need for new and effective antifungal therapies.

References

An In-depth Technical Guide to the Spirocyclic C-arylglycopyranoside Core of Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spirocyclic C-arylglycopyranoside core of Papulacandin D, a key structural motif responsible for its antifungal activity. This document outlines the synthetic strategies for constructing this complex core, presents quantitative data from key synthetic steps, provides detailed experimental protocols, and illustrates its mechanism of action.

Introduction: The Significance of the Spirocyclic Core

Papulacandin D is a member of the papulacandin family of antifungal agents, which exhibit potent in vitro activity against a range of pathogenic fungi, including Candida albicans.[1][2] These compounds function by inhibiting (1,3)-β-D-glucan synthase, an enzyme essential for the biosynthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][3] The absence of this enzyme in mammals makes it an attractive target for the development of selective antifungal therapies.[4][5]

The unique spirocyclic C-arylglycopyranoside core is a defining feature of the papulacandins and is crucial for their biological activity. This benzannulated spiroketal unit presents a significant synthetic challenge and has been the focus of numerous synthetic efforts.[2][3] Understanding the synthesis and biological interactions of this core is paramount for the development of novel and more potent antifungal agents.

Synthesis of the Spirocyclic C-arylglycopyranoside Core

The total synthesis of Papulacandin D has been a subject of significant research, with the construction of the spirocyclic C-arylglycopyranoside core being a central challenge. A highly successful approach, developed by the Denmark group, bifurcates the molecule into the arylglycoside core and a fatty acid side chain.[6][7][8] The synthesis of the core has been accomplished in 11 steps with an overall yield of 30% from triacetoxyglucal.[4][8]

Two key transformations underpin the successful synthesis of this core:

  • Palladium-catalyzed, organosilanolate-based cross-coupling: This reaction forges the crucial C-C bond between a protected glucal silanol and a sterically hindered aromatic iodide.[1][4][6]

  • Oxidative spiroketalization: This step constructs the characteristic spiroketal moiety of the core.[2][6]

Quantitative Data on the Synthesis of the Spirocyclic Core

The following table summarizes the key steps and reported yields in the synthesis of the spirocyclic C-arylglycopyranoside core of Papulacandin D, based on the work by Denmark and colleagues.

StepReactionStarting MaterialProductYield (%)
1Saponification and Silylene Acetal ProtectionTriacetoxyglucalDi(tert-butyl)silylene protected hexenopyranose91 (2 steps)
2TES ProtectionDi(tert-butyl)silylene protected hexenopyranoseTES-protected hexenopyranose91
3Silane FormationTES-protected hexenopyranoseC(1) Silane89
4Oxidative HydrolysisC(1) SilaneGlucal Silanol81
5Synthesis of Aryl Iodide (multi-step)3,5-Dihydroxybenzoic acidSterically hindered aromatic iodide-
6Palladium-catalyzed Cross-CouplingGlucal Silanol and Aromatic Iodide1-Arylhexenopyranose82
7Pivaloyl DeprotectionPivaloyl-protected 1-ArylhexenopyranoseDeprotected 1-Arylhexenopyranose-
8Oxidative SpiroketalizationDeprotected 1-ArylhexenopyranoseSpiroketal Core77
Experimental Protocols for Key Synthetic Steps

The following are detailed experimental protocols for the two cornerstone reactions in the synthesis of the spirocyclic C-arylglycopyranoside core.

2.2.1. Palladium-Catalyzed Cross-Coupling of Glucal Silanol and Aromatic Iodide

This procedure outlines the formation of the 1-arylhexenopyranose, the direct precursor to the spiroketal core.

  • Reagents:

    • Glucal silanol (1.0 equiv)

    • Aromatic iodide (1.0 equiv)

    • Pd₂(dba)₃•CHCl₃ (5 mol %)

    • NaOt-Bu (2.0 equiv)

    • Toluene (solvent)

  • Procedure:

    • To a solution of the glucal silanol and aromatic iodide in toluene is added Pd₂(dba)₃•CHCl₃ and NaOt-Bu.

    • The reaction mixture is heated to 50 °C for 5 hours.

    • Upon completion, the reaction is cooled to room temperature and quenched.

    • The crude product is purified by column chromatography to yield the 1-arylhexenopyranose.

2.2.2. Oxidative Spiroketalization

This protocol describes the formation of the spiroketal from the 1-arylhexenopyranose intermediate.

  • Reagents:

    • 1-Arylhexenopyranose (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • The 1-arylhexenopyranose is dissolved in dichloromethane.

    • The solution is cooled to 0 °C, and sodium bicarbonate followed by m-CPBA are added.

    • The reaction is allowed to warm to room temperature and stirred for 2-2.5 hours.

    • The reaction is quenched and the crude product is purified to yield the spiroketal.

    • Treatment with a solution of 0.1 M HCl in chloroform can be used to convert any resulting β-anomer to the more stable α-anomer.[2]

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The antifungal activity of Papulacandin D stems from its specific inhibition of (1,3)-β-D-glucan synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1][3] This enzyme complex is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains, which are essential for maintaining the structural integrity of the cell wall.

The (1,3)-β-D-glucan synthase complex consists of a catalytic subunit, FKS1, and a regulatory subunit, Rho1. Papulacandin D is believed to exert its inhibitory effect by interacting with the FKS1 subunit, thereby disrupting the catalytic process. This leads to a weakened cell wall, making the fungal cell susceptible to osmotic lysis and ultimately leading to cell death.

G cluster_membrane Fungal Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Fungal Cell Wall FKS1 FKS1 (Catalytic Subunit) Rho1 Rho1 (Regulatory Subunit) Glucan β-(1,3)-D-Glucan Polymer FKS1->Glucan Polymerization Rho1->FKS1 Activation UDP_Glucose UDP-Glucose UDP_Glucose->FKS1 Substrate PapulacandinD Papulacandin D PapulacandinD->FKS1 Inhibition

Caption: Inhibition of (1,3)-β-D-Glucan Synthase by Papulacandin D.

Logical Workflow of Papulacandin D Synthesis

The synthetic strategy for Papulacandin D, particularly its spirocyclic core, follows a logical and convergent pathway. This approach allows for the independent synthesis of the two major fragments, the arylglycoside and the fatty acid side chain, which are then coupled in the final stages.

G Start_Core Triacetoxyglucal Glucal_Silanol Protected Glucal Silanol Start_Core->Glucal_Silanol Multi-step Synthesis Start_Sidechain Geraniol Fatty_Acid Unsaturated Fatty Acid Side Chain Start_Sidechain->Fatty_Acid Multi-step Synthesis Spirocyclic_Core Spirocyclic C-arylglycopyranoside Core Glucal_Silanol->Spirocyclic_Core Pd-catalyzed Cross-Coupling & Oxidative Spiroketalization Aryl_Iodide Aromatic Iodide Aryl_Iodide->Spirocyclic_Core Papulacandin_D Papulacandin D Fatty_Acid->Papulacandin_D Spirocyclic_Core->Papulacandin_D Esterification Aryl_Iodide_Synth Synthesis of Aryl Iodide Aryl_Iodide_Synth->Aryl_Iodide

Caption: Convergent Synthetic Strategy for Papulacandin D.

Conclusion

The spirocyclic C-arylglycopyranoside core of Papulacandin D represents a formidable synthetic target and a crucial pharmacophore for its antifungal activity. The synthetic route established by Denmark and coworkers provides a robust and scalable method for the construction of this complex moiety, paving the way for the synthesis of analogs and further structure-activity relationship studies. The targeted inhibition of (1,3)-β-D-glucan synthase continues to be a promising strategy for the development of new antifungal therapies, and a thorough understanding of the chemistry and biology of the papulacandin core is essential for future advancements in this field.

References

The Decisive Role of the Polyunsaturated Fatty Acid Side Chain in Papulacandin D's Antifungal Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papulacandin D, a member of the papulacandin family of glycolipid antifungals, exerts its activity through the inhibition of β-1,3-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. This mechanism of action, targeting a structure absent in mammalian cells, makes it an attractive candidate for antifungal drug development. A critical determinant of Papulacandin D's biological activity is its polyunsaturated fatty acid side chain. This technical guide delves into the structure-activity relationship of this side chain, presenting quantitative data from analog studies, detailing key experimental protocols for its evaluation, and visualizing the downstream cellular consequences of its target engagement.

Introduction: Papulacandin D and its Mechanism of Action

Papulacandins are a class of antifungal compounds isolated from Papularia sphaerosperma. They are non-competitive inhibitors of the enzyme β-1,3-D-glucan synthase, which is responsible for polymerizing UDP-glucose into β-1,3-D-glucan, a major structural component of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell lysis and death.[1][2] Papulacandin D is a simpler analog within this family, making it a valuable scaffold for synthetic modifications to probe structure-activity relationships (SAR).[1] Central to its antifungal potency is the C-3 ester-linked polyunsaturated fatty acid side chain.[3][4]

The Critical Role of the Polyunsaturated Fatty Acid Side Chain

The lipophilic side chain of Papulacandin D is not merely an anchor but plays a multifaceted role in its antifungal activity. It is understood to be crucial for the molecule's ability to interact with and penetrate the fungal cell membrane to reach its target enzyme, β-1,3-D-glucan synthase, which is embedded in the plasma membrane. Modifications to the length, degree of unsaturation, and stereochemistry of this fatty acid tail have profound effects on the compound's overall antifungal efficacy.

Impact of Side Chain Modifications on Antifungal Activity

Numerous studies have explored the synthesis of Papulacandin D analogs with altered fatty acid side chains to elucidate the structural requirements for optimal activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency, with lower values indicating greater efficacy.

Analog DescriptionFatty Acid Side Chain ModificationTest OrganismMIC (µg/mL)Reference
Papulacandin D (10E,12E,14E,16E)-10,12,14,16-octadecatetraenoic acidCandida albicans1-2[1]
Palmitic Acid Analog Palmitic acid (C16:0, saturated)Candida albicans88[3]
Linoleic Acid Analog Linoleic acid (C18:2, two cis double bonds)Candida albicans100[3]
Sorbic Acid Analog Sorbic acid (C6:2, two trans double bonds)Candida albicans> 500 (inactive)[3]
All-trans-Retinoic Acid Analog All-trans-retinoic acidCandida albicans> 500 (inactive)[3]
Hydrogenated Papulacandin D Saturated C18 fatty acidCandida albicansInactive[3]

Key Observations from SAR Studies:

  • Length is Critical: Shortening the acyl chain, as seen in the sorbic acid analog, leads to a complete loss of activity, suggesting an optimal length is required for effective interaction with the cell membrane and/or the enzyme.[3][5]

  • Unsaturation is Essential for Cellular Activity: While the fully saturated palmitic acid analog retains some activity, it is significantly less potent than the natural Papulacandin D.[3] Interestingly, the hydrogenated form of Papulacandin D can still inhibit the β-1,3-D-glucan synthase enzyme in a cell-free assay, but it is unable to reach its target in whole fungal cells, highlighting the role of unsaturation in cellular penetration.[3]

  • Stereochemistry and Rigidity Matter: The introduction of aromatic rings into the side chain, which increases rigidity, has been shown to abolish antifungal activity.[1] This suggests that the flexibility and specific conformation conferred by the polyunsaturated chain are important for its function.

Experimental Protocols

The evaluation of Papulacandin D and its analogs relies on standardized in vitro assays to determine both their antifungal activity against whole organisms and their specific inhibitory effect on the target enzyme.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL

  • Antifungal compounds (e.g., Papulacandin D and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal compounds is prepared directly in the microtiter plates using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no antifungal) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

G Broth Microdilution Workflow prep_plates Prepare serial dilutions of antifungal compounds in 96-well plates inoculate Inoculate plates with fungal suspension prep_plates->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (visual or spectrophotometric) incubate->read_mic

Broth Microdilution Experimental Workflow
In Vitro β-1,3-D-Glucan Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.

Materials:

  • Fungal cell lysate or membrane fraction containing β-1,3-D-glucan synthase

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • UDP-[³H]-glucose (radiolabeled substrate)

  • GTP (activator)

  • Bovine Serum Albumin (BSA)

  • Inhibitor compounds (Papulacandin D analogs)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, GTP, BSA, and the fungal membrane fraction.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture. A control reaction without any inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, UDP-[³H]-glucose.

  • Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Product Collection: The reaction is stopped, and the radiolabeled glucan polymer product is precipitated and collected on glass fiber filters.

  • Quantification: The amount of radioactivity incorporated into the glucan product is measured using a scintillation counter.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.

Downstream Signaling Pathways: The Fungal Cell Wall Stress Response

Inhibition of β-1,3-D-glucan synthase by Papulacandin D induces significant stress on the fungal cell wall. In response, fungi activate a complex network of signaling pathways to maintain cellular integrity. Understanding these compensatory mechanisms is crucial for developing more effective antifungal strategies, including combination therapies.

G Fungal Cell Wall Stress Response to Papulacandin D cluster_inhibition Inhibition cluster_stress Cellular Stress cluster_pathways Compensatory Signaling Pathways cluster_response Cellular Response PapulacandinD Papulacandin D GlucanSynthase β-1,3-D-Glucan Synthase PapulacandinD->GlucanSynthase inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress leads to PKC_pathway PKC Pathway (Cell Wall Integrity) CellWallStress->PKC_pathway HOG_pathway HOG Pathway (High Osmolarity Glycerol) CellWallStress->HOG_pathway Calcineurin_pathway Calcineurin Pathway CellWallStress->Calcineurin_pathway Chitin_synthesis Increased Chitin Synthesis PKC_pathway->Chitin_synthesis Gene_expression Altered Gene Expression (Cell Wall Remodeling Genes) PKC_pathway->Gene_expression HOG_pathway->Gene_expression Calcineurin_pathway->Chitin_synthesis

Cell Wall Stress Response Signaling Cascade

The primary signaling cascades activated in response to cell wall damage include:

  • The Protein Kinase C (PKC) Cell Wall Integrity Pathway: This is a major signaling route that responds to cell wall stress and regulates cell wall remodeling, including the increased synthesis of chitin, another key cell wall polymer, as a compensatory mechanism.

  • The High Osmolarity Glycerol (HOG) Pathway: While primarily known for its role in responding to osmotic stress, the HOG pathway is also activated by cell wall damage and contributes to the regulation of gene expression for cell wall repair.

  • The Calcineurin Pathway: This pathway is involved in various stress responses, including cell wall stress, and plays a role in regulating chitin synthesis.

Conclusion and Future Directions

The polyunsaturated fatty acid side chain is an indispensable component of Papulacandin D, critically influencing its ability to penetrate the fungal cell and inhibit its target, β-1,3-D-glucan synthase. Structure-activity relationship studies have demonstrated that the length and degree of unsaturation of this lipid tail are finely tuned for optimal antifungal activity. A deeper understanding of the precise molecular interactions between the side chain, the fungal membrane, and the enzyme will be instrumental in the rational design of novel, more potent Papulacandin D-based antifungals. Future research should focus on obtaining more quantitative data on the enzymatic inhibition (IC50 values) of a wider range of synthetic analogs to decouple the effects of cell penetration from direct enzyme inhibition. Furthermore, exploring strategies to overcome the fungal cell wall stress response, potentially through combination therapies that target these compensatory pathways, holds promise for enhancing the efficacy of this important class of antifungal agents.

References

Methodological & Application

Total synthesis of (+)-Papulacandin D step-by-step protocol

Author: BenchChem Technical Support Team. Date: November 2025

Total Synthesis of (+)-Papulacandin D: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the total synthesis of the antifungal agent (+)-Papulacandin D. The synthesis follows a convergent strategy, dividing the molecule into two key subunits: a spirocyclic C-arylglycopyranoside and a polyunsaturated fatty acid side chain.[1][2][3][4] The key transformations highlighted in this synthesis are a palladium-catalyzed, organosilanolate-based cross-coupling reaction and a Lewis base-catalyzed, enantioselective allylation.[1][2][3][4][5] This protocol is based on the work of Scott E. Denmark and coworkers, who achieved the total synthesis in 31 steps with an overall yield of 9.2%.[1][2][3][4]

Overall Synthetic Strategy

The synthesis of (+)-Papulacandin D is approached by disconnecting the molecule at the ester linkage, separating the spirocyclic C-arylglycopyranoside core from the fatty acid side chain. Each of these fragments is synthesized independently and then coupled in the final stages of the synthesis.

PapulacandinD_Retrosynthesis Papulacandin_D (+)-Papulacandin D Disconnection Ester Disconnection Papulacandin_D->Disconnection Spirocyclic_Core Spirocyclic C-Arylglycopyranoside Disconnection->Spirocyclic_Core Side_Chain Polyunsaturated Fatty Acid Side Chain Disconnection->Side_Chain Coupling Yamaguchi Esterification Spirocyclic_Core->Coupling Side_Chain->Coupling Coupling->Papulacandin_D Final Assembly

Caption: Retrosynthetic analysis of (+)-Papulacandin D.

Part 1: Synthesis of the Spirocyclic C-Arylglycopyranoside

The synthesis of the spirocyclic core is a key challenge, involving the construction of the C-arylglycoside bond and the spiroketal. A palladium-catalyzed cross-coupling of a glucal silanol with an aromatic iodide is a pivotal step.[1][5]

Key Experimental Protocols

1. Preparation of the Glucal Silanol:

The synthesis begins with the commercially available triacetoxyglucal. The preparation of the required glucal silanol involves several protection and functionalization steps. A key intermediate is the protected hexenopyranose, which is then converted to the corresponding silane and subsequently oxidized to the silanol.

StepReactionKey ReagentsConditionsYield (%)
1aSaponification and Silylene Acetal Protection1. NaOMe, MeOH; 2. di-tert-butylsilyl bis(trifluoromethanesulfonate), Pyridine0 °C to rt-
1bC(3) Hydroxyl ProtectionTES-Cl, Imidazole, DMAPCH2Cl2, rt91 (over 2 steps)
1cSilane Formationt-BuLi, HSiMe2ClTHF, -78 °C89
1dOxidation to SilanolRuCl3·H2O, CeO2, H2OAcetone/EtOAc/CH3CN, rt-

2. Preparation of the Aromatic Iodide:

The aromatic coupling partner is prepared from 3,5-dihydroxybenzoic acid. This involves protection of the hydroxyl groups and the carboxylic acid, followed by iodination.

StepReactionKey ReagentsConditionsYield (%)
2aEsterificationSOCl2, MeOHReflux98
2bHydroxyl ProtectionSEM-Cl, i-Pr2NEtCH2Cl2, rt95
2cIodinationI2, PhI(OAc)2CCl4, 80 °C85

3. Palladium-Catalyzed Cross-Coupling:

This is a crucial C-C bond-forming reaction to create the C-arylglycoside linkage.

StepReactionKey ReagentsCatalystLigandActivatorSolventTempTimeYield (%)
3Cross-CouplingGlucal Silanol, Aromatic IodidePd(dba)2(t-Bu)3PKOSi(CH3)3Toluene80 °C12 h77

4. Spiroketalization and Final Functionalization:

The final steps involve the formation of the spiroketal and manipulation of protecting groups to prepare for coupling with the side chain.

StepReactionKey ReagentsConditionsYield (%)
4aEpoxidation and Spiroketalizationm-CPBACH2Cl2, 0 °C to rt77
4bProtecting Group ManipulationsVarious--

digraph "Spirocycle_Synthesis" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Start" [label="Triacetoxyglucal", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Preparation of\nGlucal Silanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step2" [label="Preparation of\nAromatic Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step3" [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step4" [label="Spiroketalization", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Spirocyclic Core", fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Step1"; "Step1" -> "Step3"; "Step2" -> "Step3"; "Step3" -> "Step4"; "Step4" -> "End"; }

Caption: Workflow for the synthesis of the spirocyclic core.

Part 2: Synthesis of the Polyunsaturated Fatty Acid Side Chain

The synthesis of the side chain begins with geraniol and focuses on establishing the two stereocenters at C(7") and C(14").[1] A key step is an enantioselective allylation to set the C(7") stereocenter.[1][5]

Key Experimental Protocols

1. Elaboration from Geraniol:

Geraniol is elaborated through a series of reactions including asymmetric hydrogenation to set the C(14") stereocenter, ozonolysis, and a Wittig reaction to extend the carbon chain.

StepReactionKey ReagentsConditionsYield (%)
5aAsymmetric HydrogenationH2, Ru(OAc)2[(R)-BINAP]MeOH, rt95
5bOzonolysisO3; then Me2SCH2Cl2/MeOH, -78 °C90
5cWittig Reaction(Ph3PCH2OCH3)Cl, n-BuLiTHF, -78 °C to rt85
5dHydrolysis to AldehydePPTS, Acetone/H2Ort92

2. Enantioselective Allylation:

This step establishes the stereochemistry at C(7").

StepReactionKey ReagentsCatalystSolventTempTimeYield (%)dr
6AllylationAllyltrichlorosilaneChiral PhosphoramideCH2Cl2-78 °C4 h8895:5

3. Final Elaboration to the Carboxylic Acid:

The synthesis of the side chain is completed by extending the chain and oxidizing to the carboxylic acid.

StepReactionKey ReagentsConditionsYield (%)
7aCross-MetathesisGrubbs II catalystCH2Cl2, reflux80
7bOxidation to Carboxylic AcidTEMPO, BAIBCH3CN/H2O, rt91

digraph "Side_Chain_Synthesis" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Start" [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Chain Elaboration &\nC(14") Stereocenter", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step2" [label="Enantioselective Allylation\n(C(7") Stereocenter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step3" [label="Final Elaboration", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Fatty Acid Side Chain", fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "End"; } Caption: Workflow for the synthesis of the fatty acid side chain.


Part 3: Final Assembly and Deprotection

The final phase of the synthesis involves the coupling of the two major fragments followed by global deprotection to yield (+)-Papulacandin D.

Key Experimental Protocols

1. Yamaguchi Esterification:

The spirocyclic core and the fatty acid side chain are coupled using the Yamaguchi esterification protocol, which is well-suited for sterically hindered alcohols.

Step Reaction Key Reagents Conditions Yield (%)
8 Esterification 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP Toluene, rt 85

2. Global Deprotection:

The final step is the removal of all protecting groups to afford the natural product. This requires carefully optimized conditions to cleave multiple silyl ethers.

Step Reaction Key Reagents Conditions Yield (%)
9 Deprotection HF·Pyridine THF, rt 89
Summary of Key Transformations and Yields
Stage Key Transformation Overall Steps Overall Yield (%)
Spirocyclic C-Arylglycopyranoside Synthesis Pd-catalyzed Cross-Coupling 11 30
Fatty Acid Side Chain Synthesis Enantioselective Allylation 11 30
Final Assembly and Deprotection Yamaguchi Esterification 9 -
Total Synthesis - 31 9.2

This detailed protocol provides a comprehensive guide for the total synthesis of (+)-Papulacandin D. The successful execution of this synthesis relies on careful attention to the key transformations and protecting group strategies outlined. The provided data and workflows are intended to aid researchers in the replication and potential optimization of this synthetic route for applications in drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in the Synthesis of Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Papulacandin D is a potent antifungal agent that inhibits (1,3)-β-D-glucan synthase, a crucial enzyme for fungal cell wall biosynthesis. Its complex structure, featuring a C-arylglycoside core, has made it a challenging target for total synthesis. A pivotal advancement in the synthesis of Papulacandin D and its analogues has been the development and application of palladium-catalyzed cross-coupling reactions to construct the key C-C bond between the carbohydrate moiety and the aromatic core. This document provides detailed application notes and protocols for this critical transformation, focusing on the highly successful organosilanolate-based cross-coupling methodology.

Introduction to the Synthetic Strategy

The total synthesis of Papulacandin D is a convergent process that involves the preparation of two main fragments: a spirocyclic C-arylglycopyranoside and a polyunsaturated fatty acid side chain.[1][2] The key strategic disconnection for the C-arylglycopyranoside core involves a palladium-catalyzed cross-coupling reaction between a protected glucal silanol and a substituted aryl iodide.[1][3][4] This approach circumvents some of the challenges associated with other coupling methods, such as the dimerization of organotin reagents in Stille couplings.[1]

The palladium-catalyzed, organosilanolate-based cross-coupling has proven to be a robust and scalable method for the formation of the C-glycosidic bond, even with sterically hindered and electron-rich coupling partners, which are characteristic of the Papulacandin D core.[1]

Experimental Data Summary

The following tables summarize the quantitative data for the key palladium-catalyzed cross-coupling reactions in the synthesis of the Papulacandin D core, as reported in the literature.

Table 1: Optimization of the Palladium-Catalyzed Cross-Coupling Reaction

EntryAryl IodideSilanolCatalyst (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14738Pd₂(dba)₃•CHCl₃ (5)NaOt-Bu (2.0)Toluene50582[1]
22638Not specifiedNot specifiedNot specifiedNot specifiedNot specified77[1]
3Benzyl-protected iodide38Not specifiedNot specifiedNot specifiedNot specifiedNot specified72[1]

Data extracted from the total synthesis of (+)-Papulacandin D by Denmark et al.[1]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling of Glucal Silanol and Aryl Iodide

This protocol describes the key C-C bond-forming reaction to create the C-arylglycopyranoside core of Papulacandin D.

Materials:

  • Glucal silanol (e.g., compound 38 in Denmark et al.[1])

  • Aryl iodide (e.g., compound 47 in Denmark et al.[1])

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃•CHCl₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To an oven-dried flask, add the aryl iodide (1.0 equiv) and the glucal silanol (1.0 equiv).

  • Add anhydrous toluene to dissolve the starting materials.

  • Add Pd₂(dba)₃•CHCl₃ (5 mol %).

  • Add sodium tert-butoxide (2.0 equiv).

  • Stir the reaction mixture at 50 °C under an inert atmosphere for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-aryl glucal.

Visualizations

Diagram 1: Synthetic Workflow for the C-Arylglycoside Core of Papulacandin D

PapulacandinD_Synthesis A Triacetoxyglucal B Protected Glucal Silanol (5) A->B Synthesis D Palladium-Catalyzed Cross-Coupling B->D C Substituted Aryl Iodide (6) C->D E C-Aryl Glucal D->E Key C-C Bond Formation F Further Transformations E->F G C-Arylglycopyranoside Core F->G

Caption: Key steps in the synthesis of the C-arylglycopyranoside core of Papulacandin D.

Diagram 2: Logical Relationship of the Palladium-Catalyzed Cross-Coupling Reaction

Cross_Coupling_Components Reactants Reactants GlucalSilanol Glucal Silanol Byproduct Protiodesilylation (Side Reaction) GlucalSilanol->Byproduct invis1 GlucalSilanol->invis1 ArylIodide Aryl Iodide ArylIodide->invis1 Conditions Reaction Conditions Catalyst Pd₂(dba)₃•CHCl₃ invis2 Catalyst->invis2 Base NaO-t-Bu Base->invis2 Solvent Toluene Solvent->invis2 Temperature 50 °C Temperature->invis2 Product C-Aryl Glucal invis1->Product Cross-Coupling invis2->Product

Caption: Components and potential side reaction in the cross-coupling step.

Concluding Remarks

The palladium-catalyzed cross-coupling of organosilanolates has emerged as a powerful and reliable method for the synthesis of the C-arylglycoside core of Papulacandin D. The provided protocols and data offer a foundational guide for researchers in the field of natural product synthesis and drug development. Careful optimization of protecting groups and reaction conditions is crucial to minimize side reactions such as protiodesilylation and achieve high yields of the desired coupled product. This synthetic route has not only enabled the total synthesis of Papulacandin D but also opened avenues for the creation of novel analogues with potential antifungal activity.[5]

References

Application Notes and Protocols for the Synthesis of Papulacandin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandins are a class of antifungal agents that exhibit potent activity against a range of pathogenic fungi, including strains of Candida. Their mechanism of action involves the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall, making it a highly attractive target for antifungal drug development due to its absence in mammals.[1][2] Papulacandin D is the simplest member of this family, featuring a C-glycosidic linkage between a glucose unit and a substituted aromatic core, along with a polyunsaturated fatty acid side chain. Its simpler structure compared to other papulacandins makes it an attractive starting point for the synthesis of novel analogs with potentially improved therapeutic properties.[1][2]

These application notes provide a detailed overview of the primary methods for synthesizing Papulacandin D and its analogs, including total chemical synthesis and chemoenzymatic approaches. Detailed experimental protocols for key reactions are provided to enable researchers to replicate and adapt these methods for their own drug discovery and development efforts.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

Papulacandin D and its analogs exert their antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-glucan, a major structural component of the fungal cell wall. Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis.

Papulacandin_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain β-(1,3)-Glucan Polymer Glucan_Synthase->Glucan_Chain Polymerization Inhibition Inhibition Cell_Wall Cell Wall Integration Glucan_Chain->Cell_Wall Disruption Disrupted Cell Wall Synthesis Papulacandin Papulacandin D Analog Papulacandin->Glucan_Synthase Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of action of Papulacandin D analogs.

Synthetic Strategies

The synthesis of Papulacandin D analogs can be broadly categorized into two main approaches: total chemical synthesis and chemoenzymatic methods.

Total Chemical Synthesis: This approach involves the complete construction of the molecule from simple starting materials. A key challenge in the total synthesis of Papulacandin D is the stereoselective formation of the C-aryl glycosidic bond and the spiroketal core.

Chemoenzymatic Synthesis: This strategy utilizes enzymes for specific transformations, often to achieve high regioselectivity and stereoselectivity that can be challenging to accomplish with purely chemical methods. For Papulacandin D analogs, enzymes are particularly useful for the selective acylation of the glucose core with various fatty acid side chains.

Data Presentation: Comparison of Synthetic Analogs

The following table summarizes the reported yields and biological activities of various Papulacandin D analogs. This data allows for a comparative analysis of the different synthetic approaches and the impact of structural modifications on antifungal potency.

AnalogKey Synthetic StepOverall Yield (%)MIC (µg/mL) vs. C. albicansReference
(+)-Papulacandin DPalladium-catalyzed cross-coupling9.21-2[3]
Palmitic Acid AnalogMolecular Simplification & EsterificationNot Reported>500[1]
Linoleic Acid AnalogPalladium-catalyzed cross-couplingLow (not specified)100[4]
Saturated Palmitic Acid DerivativePalladium-catalyzed cross-couplingLow (not specified)88[4]
Sorbic Acid DerivativePalladium-catalyzed cross-couplingLow (not specified)No inhibition[4]
Retinoic Acid DerivativePalladium-catalyzed cross-couplingLow (not specified)No inhibition[4]

Experimental Protocols

Protocol 1: Total Chemical Synthesis of the Papulacandin D Core (Based on Denmark et al.)

This protocol outlines the key steps for the construction of the spirocyclic C-arylglycopyranoside core of Papulacandin D. A pivotal transformation is the palladium-catalyzed, organosilanolate-based cross-coupling reaction.[3][5][6][7]

Workflow Diagram:

Total_Synthesis_Workflow Start Tri-O-acetyl-D-glucal Protect Protection of Hydroxyl Groups Start->Protect Silanol Formation of Glucal Silanol Protect->Silanol Coupling Palladium-Catalyzed Cross-Coupling Silanol->Coupling ArylIodide Synthesis of Aryl Iodide Fragment ArylIodide->Coupling Spiro Oxidative Spiroketalization Coupling->Spiro Core Papulacandin D Core Spiro->Core

Caption: Workflow for the total synthesis of the Papulacandin D core.

A. Synthesis of the Glucal Silanol:

  • Protection: Commercially available tri-O-acetyl-D-glucal is deacetylated and the resulting hydroxyl groups are protected with appropriate silyl ethers (e.g., triisopropylsilyl, TIPS) to enhance stability and solubility in organic solvents.[4]

  • Lithiation and Silylation: The protected glucal is lithiated at the anomeric position using a strong base such as tert-butyllithium at low temperature (-78 °C). The resulting lithiated species is then quenched with a suitable chlorosilane to introduce the silane moiety.

  • Oxidation to Silanol: The silane is then oxidized to the corresponding silanol using an oxidizing agent such as potassium permanganate or a hydroperoxide in the presence of a fluoride source.

B. Synthesis of the Aryl Iodide Fragment:

  • Starting Material: The synthesis typically starts from a commercially available substituted phenol, such as 3,5-dihydroxybenzoate.

  • Protection and Functional Group Manipulation: The phenolic hydroxyl groups are protected (e.g., as benzyl ethers), and the ester is reduced to a primary alcohol.

  • Iodination: An iodine atom is introduced ortho to the hydroxymethyl group using an iodinating agent like N-iodosuccinimide (NIS).[4]

  • Final Protection: The primary alcohol is protected, for example, as a pivaloate ester, to yield the final aryl iodide fragment.[4]

C. Palladium-Catalyzed Cross-Coupling and Spiroketalization:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the glucal silanol, aryl iodide, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., NaOt-Bu) are dissolved in an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the C-aryl glucal.

  • Spiroketalization: The C-aryl glucal is then subjected to oxidative spiroketalization. This is typically achieved by epoxidation of the glucal double bond followed by acid-catalyzed intramolecular cyclization to form the spiroketal core.[4][8]

Protocol 2: Chemoenzymatic Synthesis of Papulacandin D Analogs via Regioselective Acylation

This protocol describes a general method for the selective acylation of a protected Papulacandin D core or a similar glucose derivative at the C-3 hydroxyl group using a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B). This method allows for the introduction of various fatty acid side chains to generate a library of analogs for structure-activity relationship (SAR) studies.

Workflow Diagram:

Chemoenzymatic_Workflow Core Protected Papulacandin Core (or Glucose Derivative) Acylation Regioselective Acylation Core->Acylation FattyAcid Fatty Acid or Activated Ester FattyAcid->Acylation Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Acylation Analog Acylated Papulacandin Analog Acylation->Analog

Caption: Chemoenzymatic workflow for Papulacandin D analog synthesis.

A. Materials:

  • Protected Papulacandin D core (with free hydroxyl at C-3) or a suitable protected glucose derivative (e.g., 4,6-O-benzylidene-α-D-glucopyranoside).

  • Fatty acid of choice (or its vinyl or ethyl ester for transesterification).

  • Immobilized lipase (e.g., Novozym 435).

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetonitrile, or a non-polar solvent like hexane).

  • Molecular sieves (e.g., 4 Å) to remove water.

B. General Procedure:

  • Reaction Setup: To a dried flask containing the protected glucose derivative and the fatty acid (or its ester) is added the anhydrous organic solvent. The mixture is stirred until all solids are dissolved.

  • Enzyme Addition: Molecular sieves and the immobilized lipase (typically 10-50% by weight of the sugar substrate) are added to the reaction mixture.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., orbital shaking). The progress of the reaction is monitored by TLC or HPLC.

  • Workup and Purification: Once the desired conversion is reached, the enzyme and molecular sieves are removed by filtration. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the regioselectively acylated product.

  • Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., catalytic hydrogenation for benzylidene acetals) to yield the final Papulacandin D analog.

Conclusion

The synthetic methodologies outlined in these application notes provide a robust framework for the generation of Papulacandin D and its analogs. The total chemical synthesis approach, particularly the palladium-catalyzed cross-coupling strategy, has been successfully employed for the synthesis of the natural product and its core structure. Chemoenzymatic methods, leveraging the high selectivity of lipases, offer an efficient alternative for the diversification of the fatty acid side chain, which is crucial for exploring the structure-activity relationships of this promising class of antifungal agents. The provided protocols, coupled with the comparative data, should serve as a valuable resource for researchers in the field of antifungal drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the antifungal agent Papulacandin D. The information is tailored for researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of Papulacandin D?

The total synthesis of Papulacandin D presents several key challenges that require careful strategic planning. The molecule is comprised of two main subunits: a complex spirocyclic C-arylglycopyranoside core and a polyunsaturated fatty acid side chain.[1][2] The main hurdles include:

  • Construction of the C-arylglycoside bond: Forming the carbon-carbon bond between the anomeric center of the glucose moiety and the aromatic ring is a significant challenge, especially with a sterically hindered and electron-rich aromatic component.[1]

  • Stereocontrolled formation of the spiroketal: The synthesis requires precise control over the stereochemistry of the spirocyclic core.[3]

  • Control of stereogenic centers: The fatty acid side chain contains multiple stereocenters (C7" and C14") that necessitate highly stereoselective reactions for their installation.[1]

  • Protecting group strategy: A robust and orthogonal protecting group strategy is crucial to differentiate the numerous hydroxyl groups on the glucose core and the functional groups on the side chain and aromatic piece throughout a multi-step synthesis.[1][2]

Q2: What is the overall yield and step count for a successful total synthesis of Papulacandin D?

One of the most cited total syntheses of (+)-Papulacandin D was achieved in 31 steps with an overall yield of 9.2% from commercially available starting materials.[1][2][4] The synthesis is convergent, with the spirocyclic C-arylglycopyranoside and the fatty acid side chain being prepared in 11 steps each, both with approximately a 30% overall yield for each fragment.[1][2][4]

Troubleshooting Guides

Issues with the Palladium-Catalyzed C-Aryl Glycosylation

The palladium-catalyzed, organosilanolate-based cross-coupling reaction is a key step in forming the C-arylglycoside bond.[1][5] Users may encounter several issues during this transformation.

Problem: Low yield or no coupling product is observed.

Potential Cause Troubleshooting Suggestion
Decomposition of the organosilanolate: The glucal silanol can be prone to protiodesilylation, especially under acidic conditions or with certain protecting groups. Ensure strictly anhydrous and inert conditions. The choice of protecting groups on the glucal is critical; bulky silyl ethers like TIPS or TES at the C3 position have been shown to be effective.[1]
Inactive catalyst: Use a fresh source of the palladium catalyst, such as Pd₂(dba)₃•CHCl₃. Ensure proper activation and handling of the catalyst under an inert atmosphere.
Suboptimal reaction conditions: The reaction is sensitive to temperature and the choice of base. A systematic optimization of temperature (e.g., 50-80 °C) and base (e.g., NaOt-Bu) may be necessary.[1]
Steric hindrance of the aryl iodide: For sterically demanding aryl iodides, higher temperatures or longer reaction times might be required. However, this must be balanced against the stability of the reactants.[1]

Problem: Formation of undesired side products.

Potential Cause Troubleshooting Suggestion
Homocoupling of the organosilanolate: This can occur if the oxidative addition of the aryl iodide to the palladium center is slow. Ensure the aryl iodide is pure and reactive. Running the reaction at a slightly lower temperature initially might mitigate this.
Protiodesilylation of the glucal silanol: As mentioned, this is a significant side reaction.[1] Rigorous exclusion of moisture and protic sources is essential. The use of a non-protic, anhydrous solvent like toluene is recommended.[1]
Challenges in the Oxidative Spiroketalization

The formation of the spiroketal core is another critical and often problematic step.

Problem: Poor stereoselectivity in spiroketal formation.

Potential Cause Troubleshooting Suggestion
Acid-catalyzed epimerization: The desired α-anomer can epimerize to the undesired β-anomer under acidic conditions. The oxidative spiroketalization should be performed under basic conditions (e.g., using m-CPBA with NaHCO₃) to prevent Brønsted acid-catalyzed equilibration.[1][6]
Substrate control: The stereochemical outcome is often dictated by the existing stereocenters in the molecule. Ensure the precursor is diastereomerically pure.

Problem: Low yield of the desired spiroketal.

Potential Cause Troubleshooting Suggestion
Incomplete oxidation: Ensure a sufficient excess of the oxidizing agent (e.g., m-CPBA) is used. Monitor the reaction by TLC to confirm the consumption of the starting material.
Product instability: The spiroketal may be sensitive to the workup and purification conditions. A mild workup and careful chromatography are recommended. If the undesired β-anomer is formed, it can often be converted to the more stable α-anomer by treatment with a mild acid (e.g., 0.1 M HCl in chloroform).[6]

Quantitative Data Summary

The following table summarizes the yields of key transformations in a representative total synthesis of Papulacandin D.

Transformation Reactants Reagents and Conditions Yield (%) Reference
Palladium-Catalyzed Cross-CouplingDimethylglucal-silanol, Aryl iodidePd₂(dba)₃•CHCl₃, NaOt-Bu, Toluene, 50 °C, 5 h82[1]
Selective Pivaloyl Ester CleavagePivaloyl-protected benzylic alcoholDIBAL-H, CH₂Cl₂, -78 °C to rt, 1 h98[1]
Oxidative Spiroketalization1-Arylhexenopyranosem-CPBA, NaHCO₃, CH₂Cl₂91 (over two steps including epimerization)[6]
Enantioselective AllylationDienal, AllyltrichlorosilaneLewis base catalystNot specified[1]

Key Experimental Protocols

Palladium-Catalyzed Organosilanolate-Based Cross-Coupling

This protocol describes the formation of the C-arylglycoside bond, a pivotal step in the synthesis.

Procedure:

  • To a solution of the dimethylglucal-silanol (1.0 equiv) and the aryl iodide (1.0 equiv) in anhydrous toluene, add NaOt-Bu (2.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd₂(dba)₃•CHCl₃ (5 mol %) to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 50 °C and stir for 5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired C-aryl glycoside.[1]

Oxidative Spiroketalization

This protocol details the formation of the spiroketal core with stereocontrol.

Procedure:

  • Dissolve the 1-arylhexenopyranose precursor (1.0 equiv) in CH₂Cl₂ and cool to 0 °C.

  • Add NaHCO₃ (excess) to the solution.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (excess) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-2.5 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • If necessary, dissolve the crude product in chloroform containing 0.1 M HCl and stir for 1 hour at room temperature to epimerize the β-anomer to the more stable α-anomer.

  • Purify by column chromatography to yield the spiroketal.[6]

Visualizations

PapulacandinD_Synthesis_Challenges cluster_synthesis Key Synthetic Stages cluster_challenges Primary Challenges Glucal_Silanol Glucal Silanol C_Aryl_Glycoside C-Aryl Glycoside Glucal_Silanol->C_Aryl_Glycoside Pd-Catalyzed Cross-Coupling Aryl_Iodide Aryl Iodide Aryl_Iodide->C_Aryl_Glycoside Spiroketal Spiroketal Core C_Aryl_Glycoside->Spiroketal Oxidative Spiroketalization Papulacandin_D Papulacandin D Spiroketal->Papulacandin_D Esterification Fatty_Acid Fatty Acid Side Chain Fatty_Acid->Papulacandin_D Challenge1 C-C Bond Formation (Steric Hindrance) Challenge1->Glucal_Silanol Challenge2 Stereocontrol (Spiroketalization) Challenge2->C_Aryl_Glycoside Challenge3 Protecting Group Strategy Challenge3->Papulacandin_D Challenge4 Side Chain Stereocenters Challenge4->Fatty_Acid

Caption: Key stages and associated challenges in the total synthesis of Papulacandin D.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Conditions Verify Anhydrous/Inert Conditions Start->Check_Conditions Check_Reagents Check Reagent Purity (Aryl Iodide, Catalyst) Check_Conditions->Check_Reagents If conditions are optimal Success Improved Yield Check_Conditions->Success Optimize_Temp Optimize Temperature and Base Check_Reagents->Optimize_Temp If reagents are pure Check_Reagents->Success Check_PG Evaluate Protecting Group Stability (e.g., TIPS) Optimize_Temp->Check_PG If optimization fails Optimize_Temp->Success Check_PG->Success

Caption: Troubleshooting workflow for low yield in the Pd-catalyzed cross-coupling step.

References

Technical Support Center: Synthesis of Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Papulacandin D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent antifungal agent. Here you will find frequently asked questions (FAQs) and troubleshooting guides for both total chemical synthesis and fermentation-based production methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Papulacandin D?

A1: The primary challenges in the total synthesis of Papulacandin D revolve around two key aspects of its complex structure: the construction of the C-arylglycoside bond and the stereochemical control of the C(7") and C(14") stereogenic centers in the polyunsaturated fatty acid side chain.[1] The palladium-catalyzed cross-coupling reaction to form the C-arylglycoside bond is particularly sensitive to the choice of protecting groups and reaction conditions.[1]

Q2: What is the typical overall yield for the total synthesis of Papulacandin D?

A2: A reported total synthesis of (+)-Papulacandin D was achieved in 31 steps with an overall yield of 9.2% from commercially available starting materials.[1][2] The synthesis is convergent, with the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid side chain being prepared in 11 steps each, both with a 30% overall yield.[1][2]

Q3: Can Papulacandin D be produced via fermentation?

A3: Yes, Papulacandin D is a natural product originally isolated from the fermentation broth of the fungus Papularia sphaerosperma.[3][4] Therefore, fermentation is a viable, and often preferred, method for its production on a larger scale.

Q4: What are the key considerations for optimizing Papulacandin D production in Papularia sphaerosperma?

A4: Optimizing the fermentation process is crucial for maximizing the yield of Papulacandin D. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. The original isolation used a medium containing soybean and mannitol.

Q5: What is the biosynthetic pathway for Papulacandin D?

A5: The biosynthesis of Papulacandins follows a convergent five-component strategy. It involves a linear polyketide chain that is synthesized and attached to an aryl-glucoside by a polyketide synthase with a C-terminal acyltransferase domain. The characteristic tricyclic benzannulated spiroketal core is formed through C-glycosylation of 5-(hydroxymethyl)resorcinol, followed by a spirocyclization step catalyzed by a Fe(II)/α-ketoglutarate-dependent oxygenase.

Troubleshooting Guides

Total Synthesis Troubleshooting

The palladium-catalyzed cross-coupling of a glucal silanol with an aryl iodide is a critical step in the synthesis of the Papulacandin D core.[1] Low yields are a common issue and can often be attributed to suboptimal reaction conditions.

Potential Cause Suggested Solution Expected Outcome
Inefficient Catalyst System Screen different palladium catalysts and ligands. Pd(OAc)₂, PdCl₂, Pd(dba)₂, and Pd(PPh₃)₄ are common choices. Ligands like 1,10-phenanthroline can improve reaction efficiency.[1]Increased yield of the desired C-aryl glycoside.
Inappropriate Base or Additive The choice of base is critical. For silanolate-based couplings, a strong, non-nucleophilic base like NaOt-Bu is often used. For boronic acid-based couplings, additives like trifluoroacetic acid may be necessary.[1]Improved reaction kinetics and higher product conversion.
Unsuitable Solvent Test a range of solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and N,N-dimethylformamide (DMF) have been used successfully in similar reactions.[5]Enhanced solubility of reactants and improved catalyst performance.
Incorrect Protecting Groups Bulky silyl protecting groups (e.g., TIPS, TES) on the glucal moiety can influence the reaction outcome. Optimization of these groups may be necessary to prevent side reactions like protiodesilylation.Reduced side product formation and increased yield of the target compound.

The synthesis of the fatty acid side chain involves a Lewis base-catalyzed, enantioselective allylation of a dienal with allyltrichlorosilane to set the C(7") stereocenter.[1][2]

Potential Cause Suggested Solution Expected Outcome
Suboptimal Chiral Lewis Base The choice of the chiral Lewis base catalyst is paramount for achieving high enantioselectivity. Screen different chiral phosphoramides or other relevant catalysts.Increased enantiomeric excess (ee) of the desired homoallylic alcohol.
Incorrect Reaction Temperature Enantioselective reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can significantly improve stereoselectivity.Higher ee and potentially cleaner reaction profile.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Evaluate a range of aprotic solvents like CH₂Cl₂ or toluene.Improved enantioselectivity.
Fermentation Troubleshooting

Low yield of the target metabolite is a common challenge in fungal fermentations. This can be due to a variety of factors related to the culture medium and conditions.

Potential Cause Suggested Solution Expected Outcome
Suboptimal Carbon Source The type and concentration of the carbon source can significantly impact secondary metabolite production. Test various carbohydrates like glucose, sucrose, mannitol, or soluble starch.[6]Increased biomass and/or higher Papulacandin D production.
Limiting Nitrogen Source Organic nitrogen sources like yeast extract, peptone, or corn steep liquor often support robust growth and secondary metabolism.[6][7] Evaluate different nitrogen sources and their concentrations.Enhanced production of Papulacandin D.
Inappropriate C:N Ratio The carbon-to-nitrogen ratio is a critical factor influencing the switch from primary to secondary metabolism. Systematically vary the concentrations of the chosen carbon and nitrogen sources to find the optimal ratio.A significant increase in the final product titer.
Unfavorable pH The pH of the culture medium can affect nutrient uptake and enzyme activity. Monitor the pH throughout the fermentation and consider using buffers or controlled pH feeding to maintain it within the optimal range (typically pH 5.0-7.0 for many fungi).[8]Improved cell viability and consistent product formation.
Inadequate Aeration and Agitation As an aerobic process, oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.Increased metabolic activity and higher product yield.

Experimental Protocols

Key Experiment 1: Palladium-Catalyzed Cross-Coupling of a Glucal Silanol with an Aryl Iodide

This protocol is a general representation based on the synthesis of the C-arylglycopyranoside core of Papulacandin D.[1]

  • To a solution of the glucal silanol (1.0 equiv) and the aryl iodide (1.2 equiv) in anhydrous toluene is added NaOt-Bu (2.0 equiv).

  • The mixture is degassed with argon for 15 minutes.

  • [Pd₂(dba)₃]·CHCl₃ (0.02 equiv) and a suitable ligand (e.g., a biaryl phosphine, 0.04 equiv) are added.

  • The reaction mixture is heated to 80 °C and stirred under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Key Experiment 2: Fermentation of Papularia sphaerosperma for Papulacandin Production

This protocol is based on the original fermentation method for isolating Papulacandins.

  • Seed Culture: A well-sporulated agar slant of Papularia sphaerosperma is used to inoculate a 500-mL flask containing 100 mL of nutrient broth (e.g., 2% soybean, 2% mannitol, pH adjusted to 8.2 before sterilization). The flask is shaken at 250 rpm and 23 °C for 48 hours.

  • Pre-culture: The seed culture is used to inoculate larger flasks (e.g., 2-L flasks with 500 mL of the same medium) and incubated under the same conditions for another 48 hours.

  • Production Fermentation: The pre-culture is used to inoculate a fermenter containing the production medium. The fermentation is carried out at 23 °C with controlled aeration and agitation. The pH of the culture broth is monitored and typically reaches around 6.7 at the point of optimal production (approximately 60 hours).

  • Extraction and Isolation: The antibiotic complex is extracted from both the culture filtrate and the mycelium using ethyl acetate and methanol, respectively, at pH 8.6. The extracts are then purified using chromatographic techniques to isolate Papulacandin D.

Visualizations

Papulacandin_D_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Assembly cluster_side_chain_synthesis Side Chain Attachment 5_HMR 5-(Hydroxymethyl)resorcinol C_Glycosylation C-Glycosylation 5_HMR->C_Glycosylation Glucose Glucose Glucose->C_Glycosylation Polyketide_Precursors Malonyl-CoA, etc. PKS Polyketide Synthase (PKS) Polyketide_Precursors->PKS Aryl_Glucoside Aryl-Glucoside Intermediate C_Glycosylation->Aryl_Glucoside Spirocyclization Spirocyclization (PpcE) Spiroketal_Core Benzannulated Spiroketal Core Spirocyclization->Spiroketal_Core Aryl_Glucoside->Spirocyclization Acyltransferase Acyltransferase Domain Spiroketal_Core->Acyltransferase Fatty_Acid_Chain Polyunsaturated Fatty Acid Chain PKS->Fatty_Acid_Chain Papulacandin_D Papulacandin D Acyltransferase->Papulacandin_D Fatty_Acid_Chain->Acyltransferase

Caption: Biosynthetic pathway of Papulacandin D.

Fermentation_Optimization_Workflow Start Start: Low Papulacandin D Yield OFAT One-Factor-at-a-Time (OFAT) Screening Start->OFAT Media_Components Screen Media Components: - Carbon Sources - Nitrogen Sources - Minerals OFAT->Media_Components Physical_Parameters Screen Physical Parameters: - pH - Temperature - Aeration OFAT->Physical_Parameters RSM Response Surface Methodology (RSM) Media_Components->RSM Physical_Parameters->RSM Statistical_Design Statistical Experimental Design (e.g., Box-Behnken) RSM->Statistical_Design Data_Analysis Data Analysis and Model Building Statistical_Design->Data_Analysis Optimized_Conditions Identify Optimized Conditions Data_Analysis->Optimized_Conditions Validation Validation Experiments Optimized_Conditions->Validation Scale_Up Scale-Up Production Validation->Scale_Up

Caption: Workflow for fermentation optimization.

References

Overcoming steric hindrance in Papulacandin D cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cross-coupling reactions involved in the synthesis of Papulacandin D and its analogues. The primary focus is on overcoming challenges related to steric hindrance in the key palladium-catalyzed C-aryl glycoside bond formation.

Troubleshooting Guide

This guide addresses common issues encountered during the sterically challenging cross-coupling of protected glucal silanols with substituted aryl halides.

Q1: My cross-coupling reaction yield is low or the reaction has failed. What are the most common causes?

Low yields are frequently attributed to the significant steric hindrance posed by both coupling partners: the bulky, protected glucal silanol and the often electron-rich, 2,6-disubstituted aryl iodide.[1]

Here are the primary factors to investigate:

  • Steric Bulk of Protecting Groups: The size of the silyl protecting groups on the glucal moiety has a significant impact on reaction efficiency, especially at lower temperatures.[2] Bulky groups can impede the approach of the catalyst and the coupling partners.

  • Reaction Temperature: Insufficient thermal energy may prevent the catalytic complex from overcoming the activation barrier imposed by sterically demanding substrates.[2]

  • Suboptimal Catalyst System or Base: The choice of palladium source and the base used to generate the reactive silanolate are critical for success.[3]

  • Side Reactions: Competing reaction pathways, such as protecting group degradation or homocoupling of the starting materials, can consume reactants and reduce the yield of the desired product.

Q2: I suspect my protecting groups are the issue. Which groups are recommended and what are the trade-offs?

The choice of silyl ether protecting groups on the glucal is a critical parameter.

  • Problem: Using less bulky protecting groups like Triethylsilyl (TES) on the O-3 position of the glucal can lead to side reactions. For instance, during the crucial lithiation step to form the silane precursor, the base (t-BuLi) can deprotonate the alpha-hydrogens of the TES group, leading to a mixture of products and preventing a clean reaction.[4]

  • Solution: Switching to a more sterically hindered protecting group like Triisopropylsilyl (TIPS) at the O-3 position can resolve this issue. The increased bulk of the TIPS group prevents the undesired deprotonation, leading to a clean lithiation and subsequent formation of the required hydrosilane precursor in near-quantitative yield.[4]

Q3: How does reaction temperature affect a sterically hindered coupling?

Temperature plays a key role in overcoming the steric clash between the coupling partners.

  • Observation: At ambient temperature, the steric bulk of protecting groups on the glucal can significantly reduce reaction yields.[2]

  • Recommendation: Increasing the reaction temperature can often mitigate the negative effects of large protecting groups. In one study, elevating the temperature to 50 °C for 4 hours resulted in high yields, with the impact of different bulky protecting groups becoming negligible.[2] This suggests that with sufficient thermal energy, the catalyst can facilitate the coupling of even highly encumbered substrates.

Q4: I am observing significant byproducts. What are they and how can I minimize them?

The most common byproduct in related C-aryl glucal syntheses is the homocoupling of the organometallic partner.[5] While the Papulacandin D synthesis uses a silanol, similar side reactions can occur. Additionally, decomposition of starting materials or intermediates is possible.

  • Minimization Strategies:

    • Control Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one partner can sometimes favor homocoupling.

    • Degassing: Thoroughly degas solvents and reagents to remove oxygen, which can degrade the Pd(0) catalyst and lead to side reactions.

    • Purity of Reagents: Use highly pure starting materials. Impurities in the glucal silanol or aryl iodide can interfere with the catalytic cycle.

    • Base Selection: The choice of base is critical. In the Hiyama-Denmark coupling, a base like NaOt-Bu is used to generate the reactive sodium silanolate in situ.[3] Ensure the base is fresh and anhydrous.

Frequently Asked Questions (FAQs)

Q: What is the key reaction for forming the C-aryl glycoside bond in Papulacandin D synthesis? A: The core C-aryl glycoside structure is typically assembled via a palladium-catalyzed, organosilanolate-based cross-coupling reaction (a fluoride-free Hiyama-Denmark coupling).[2][6] This reaction couples a protected glucal dimethylsilanol with an electron-rich and sterically hindered aromatic iodide.[2][6]

Q: Why is this specific cross-coupling reaction considered challenging? A: The reaction is challenging due to two main factors: the aryl iodide is both electron-rich and 2,6-disubstituted, and the glucal silanol partner is also sterically bulky.[1] Both of these features are known to slow down or inhibit standard cross-coupling reactions.[1]

Q: What catalyst system is typically used for this transformation? A: The syntheses reported by Denmark and coworkers successfully employ a palladium(0) source, specifically tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), as the catalyst.[3][4]

Q: Is a fluoride activator required for this silanol-based coupling? A: No. A key advantage of the Hiyama-Denmark protocol used in this synthesis is that it operates under fluoride-free conditions.[7][8] Activation is achieved by deprotonating the silanol with a base (e.g., NaOt-Bu) to form a highly reactive alkali metal silanolate.[3][7] This avoids the issue of fluoride cleaving common silyl protecting groups used elsewhere in the molecule.[7][8]

Quantitative Data Summary

The following tables summarize yields for key steps and reactions, highlighting the impact of different protecting groups and substrates.

Table 1: Effect of Glucal Protecting Group on Precursor Formation

O-3 Protecting GroupLithiation/Silylation OutcomePrecursor YieldReference
Triethylsilyl (TES)Mixture of products (side reaction)No yield reported[4]
Triisopropylsilyl (TIPS)Clean reaction, single product99%[4]

Table 2: Cross-Coupling Yields with Different Aryl Iodide Protecting Groups

Aryl Iodide Protecting GroupCoupling PartnerProduct YieldReference
Methyl (on resorcinol)Glucal Silanol 38 77%[1]
Benzyl (on resorcinol)Glucal Silanol 38 72%[1]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Organosilanolate Cross-Coupling

This protocol is adapted from the total synthesis of Papulacandin D by Denmark et al. and describes the key C-aryl glycoside bond formation.

Materials:

  • Protected Glucal Dimethylsilanol (1.0 equiv)

  • Protected 2,6-disubstituted Aryl Iodide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected glucal dimethylsilanol, the aryl iodide, and the palladium catalyst.

  • Add the anhydrous, degassed solvent via cannula and stir the mixture to dissolve the reagents.

  • In a separate flask, prepare a solution or slurry of sodium tert-butoxide in the same solvent.

  • Add the base to the reaction mixture dropwise at room temperature while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-aryl glucal.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup & Purification glucal Protected Glucal lithiation 1. Lithiation (t-BuLi) 2. Quench (Me2SiHCl) glucal->lithiation oxidation Oxidative Hydrolysis [RuCl2(p-cymene)]2 lithiation->oxidation silanol Glucal Silanol (Nucleophile) oxidation->silanol mix Combine Reactants: - Glucal Silanol - Aryl Iodide - Pd2(dba)3 silanol->mix aryl_halide Protected Aryl Iodide (Electrophile) aryl_halide->mix add_base Add Base (NaOt-Bu) in Anhydrous Solvent mix->add_base heat Heat Reaction (e.g., 50 °C) add_base->heat product C-Aryl Glucal Product heat->product quench Aqueous Quench (sat. NH4Cl) product->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product Purified Product purify->final_product troubleshooting_tree start Low Yield or Reaction Failure q_protect Are you using a bulky (e.g., TIPS) protecting group on the glucal O-3? start->q_protect sol_protect Switch from TES to TIPS to prevent side reactions during lithiation. q_protect->sol_protect No q_temp Is the reaction temperature elevated (e.g., ~50 °C)? q_protect->q_temp Yes ans_no_protect No ans_yes_protect Yes sol_protect->q_temp sol_temp Increase temperature to 50 °C to overcome steric hindrance. q_temp->sol_temp No q_reagents Are reagents pure & catalyst/base fresh? Is the system fully inert? q_temp->q_reagents Yes ans_no_temp No ans_yes_temp Yes sol_temp->q_reagents sol_reagents Use fresh Pd2(dba)3 & NaOt-Bu. Ensure rigorous degassing and anhydrous conditions. q_reagents->sol_reagents No end Yield should improve. Consider alternative ligands if issues persist. q_reagents->end Yes ans_no_reagents No ans_yes_reagents Yes sol_reagents->end

References

Technical Support Center: Optimizing Papulacandin D Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the key synthetic steps in the total synthesis of Papulacandin D. The information is targeted toward researchers, scientists, and drug development professionals engaged in the synthesis of this and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of Papulacandin D?

A1: The total synthesis of (+)-Papulacandin D is a convergent process that can be broken down into four key stages[1][2][3]:

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-arylglycoside bond through a silicon-based cross-coupling of a glucal silanol with an aromatic iodide[1][4].

  • Enantioselective Allylation: Construction of the stereocenters in the fatty acid side chain via a Lewis base-catalyzed enantioselective allylation of a dienal[1][2].

  • Oxidative Spiroketalization: Formation of the characteristic 1,7-dioxaspiro[5.4]decane skeleton[4].

  • Esterification and Global Deprotection: Coupling of the spirocyclic core and the fatty acid side chain, followed by removal of all protecting groups to yield the final product[1].

Q2: Why is the choice of protecting groups so critical in this synthesis?

A2: A robust protecting group strategy is essential due to the sensitive nature of the functional groups in the Papulacandin D molecule, particularly the polyunsaturated fatty acid side chain. The final global deprotection must be conducted under mild conditions to avoid degradation of the product. The protecting groups must be stable to the conditions of the key transformations, including organometallic reactions and oxidation, yet be removable without affecting the delicate functionalities of the final structure[1].

Q3: What are the major challenges in the palladium-catalyzed cross-coupling step?

A3: The primary challenges in the palladium-catalyzed cross-coupling reaction for Papulacandin D synthesis are twofold. Firstly, the aromatic iodide coupling partner is both electron-rich and sterically hindered, which can significantly slow down or inhibit the reaction. Secondly, the reaction conditions must be carefully chosen to be compatible with the various protecting groups on the glucal silanol and the aromatic iodide[1]. Protiodesilylation of the silanol can be a significant side reaction under certain conditions[1].

Troubleshooting Guides

Palladium-Catalyzed, Organosilanolate-Based Cross-Coupling

Issue: Low or no yield of the desired C-arylglycoside product.

Potential Cause Troubleshooting Recommendation
Catalyst Inactivity Ensure the palladium catalyst is active. Use freshly opened catalyst or store under an inert atmosphere. Consider a brief pre-activation step if applicable.
Steric Hindrance For sterically hindered aromatic iodides, higher reaction temperatures and longer reaction times may be necessary. Ensure the chosen ligand on the palladium catalyst is suitable for coupling with hindered substrates.
Protiodesilylation of Silanol This side reaction can be prevalent. Optimization of the base and solvent system is crucial. The use of a fluoride source as an activator should be carefully controlled. In some cases, changing the silyl protecting groups on the glucal moiety can mitigate this issue[1].
Poor Quality Reagents Ensure all reagents, especially the glucal silanol and aromatic iodide, are pure and dry. Traces of water can quench the organometallic species.

Experimental Protocol: Optimized Silicon-Based Cross-Coupling

This protocol is adapted from the total synthesis of (+)-Papulacandin D[1].

  • To a solution of the glucal silanol (1.0 equiv) and the aromatic iodide (1.0 equiv) in a suitable aprotic solvent (e.g., THF, Dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Add the activator (e.g., a fluoride source like TBAF or a base like KOSi(CH₃)₃) portion-wise at room temperature under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate), combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Enantioselective Allylation for the Fatty Acid Side Chain

Issue: Low enantioselectivity in the allylation reaction.

Potential Cause Troubleshooting Recommendation
Chiral Lewis Base Purity The enantiopurity of the chiral Lewis base catalyst is paramount. Ensure it is of high purity and handled under anhydrous conditions.
Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity. Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed.
Solvent Effects The choice of solvent can significantly influence the stereochemical outcome. Screen a variety of aprotic solvents (e.g., CH₂Cl₂, Toluene, THF) to find the optimal one.
Substrate Purity Impurities in the dienal substrate can potentially interfere with the catalyst and reduce enantioselectivity. Ensure the dienal is of high purity.

Experimental Protocol: Lewis Base-Catalyzed Enantioselective Allylation

This protocol is based on the synthesis of the fatty acid side chain of Papulacandin D[1][2].

  • To a solution of the chiral Lewis base catalyst (e.g., a chiral phosphine oxide or amide, 10-20 mol%) in a dry, aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere, add allyltrichlorosilane (1.2 equiv) at low temperature (e.g., -78 °C).

  • Stir the mixture for a short period to allow for complex formation.

  • Add a solution of the dienal (1.0 equiv) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at the low temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

experimental_workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_allylation Enantioselective Allylation reagents Glucal Silanol + Aromatic Iodide catalyst Pd Catalyst + Activator reagents->catalyst Add reaction Reaction at 60-80 °C catalyst->reaction Heat workup_coupling Aqueous Workup reaction->workup_coupling Quench purification_coupling Column Chromatography workup_coupling->purification_coupling product_coupling C-Arylglycoside purification_coupling->product_coupling dienal Dienal Substrate catalyst_allyl Chiral Lewis Base + Allyltrichlorosilane dienal->catalyst_allyl Add dropwise reaction_allyl Reaction at -78 °C catalyst_allyl->reaction_allyl Stir workup_allyl Aqueous Workup reaction_allyl->workup_allyl Quench purification_allyl Column Chromatography workup_allyl->purification_allyl product_allyl Homoallylic Alcohol purification_allyl->product_allyl troubleshooting_logic start Low Yield in Cross-Coupling check_catalyst Check Catalyst Activity start->check_catalyst outcome_catalyst_ok Catalyst OK check_catalyst->outcome_catalyst_ok check_conditions Optimize Reaction Conditions (T°, Time) outcome_conditions_ok Conditions Optimized check_conditions->outcome_conditions_ok check_side_reaction Analyze for Protiodesilylation outcome_side_reaction_present Side Reaction Present check_side_reaction->outcome_side_reaction_present check_reagents Verify Reagent Purity action_purify_reagents Purify/Dry Reagents check_reagents->action_purify_reagents outcome_catalyst_ok->check_conditions Yes action_replace_catalyst Use Fresh Catalyst outcome_catalyst_ok->action_replace_catalyst No outcome_conditions_ok->check_side_reaction Yes action_increase_temp Increase Temperature/Time for Hindered Substrates outcome_conditions_ok->action_increase_temp No outcome_side_reaction_present->check_reagents No action_modify_base Modify Base/Solvent System outcome_side_reaction_present->action_modify_base Yes success Improved Yield action_replace_catalyst->success action_increase_temp->success action_modify_base->success action_purify_reagents->success

References

Papulacandin D Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges with Papulacandin D in in vitro assays. Papulacandin D, a potent inhibitor of (1,3)-β-D-glucan synthase, is a valuable tool in antifungal research. However, its hydrophobic nature can present significant challenges in aqueous experimental systems. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Papulacandin D?

A1: Due to its lipophilic properties, Papulacandin D exhibits poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to avoid precipitation and degradation of the compound.

Q2: What is the maximum concentration of DMSO that can be used in a fungal cell culture?

A2: The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. Most fungal cell lines can tolerate DMSO concentrations up to 1% (v/v) without significant adverse effects. However, it is strongly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific fungal strain and assay conditions. A concentration of 0.5% DMSO or lower is generally considered safe for most applications.[1]

Q3: My Papulacandin D precipitated when I added it to my culture medium. What should I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like Papulacandin D. This is often due to the rapid change in solvent polarity. To prevent this, it is recommended to perform a serial dilution of the DMSO stock solution in the culture medium. Adding the concentrated stock solution dropwise while gently vortexing the medium can also help. Warming the culture medium to 37°C before adding the compound may also improve solubility.

Q4: How should I store my Papulacandin D stock solution?

A4: Papulacandin D stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide

This guide addresses common issues encountered when working with Papulacandin D in in vitro assays.

Issue Potential Cause Recommended Solution
Papulacandin D powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO incrementally. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.
Precipitation occurs immediately upon adding the stock solution to the aqueous culture medium. Rapid change in solvent polarity ("solvent shock").Perform a stepwise dilution of the DMSO stock into the culture medium. Add the stock solution slowly to the medium while gently mixing. Consider using a carrier solvent like ethanol for intermediate dilutions, though DMSO is generally preferred.
Cloudiness or precipitation appears in the culture wells over time. Compound has exceeded its solubility limit in the final assay medium. The compound may be binding to components in the media or plasticware.Decrease the final concentration of Papulacandin D in your assay. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. The use of pre-warmed media can sometimes help maintain solubility.
Inconsistent or not reproducible assay results. Inaccurate pipetting of viscous DMSO stock. Degradation of Papulacandin D. Uneven distribution of the compound in the assay plate.Use positive displacement pipettes for accurate handling of viscous DMSO solutions. Prepare fresh working solutions from a properly stored stock for each experiment. Ensure thorough mixing of the final assay plate before incubation.
High background signal or unexpected cellular effects in the vehicle control. DMSO concentration is too high, causing cellular stress or toxicity.Reduce the final DMSO concentration in the assay. Perform a dose-response experiment with DMSO alone to determine the no-effect concentration for your specific cell line and assay.

Experimental Protocols

Preparation of Papulacandin D Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Papulacandin D in DMSO.

Materials:

  • Papulacandin D (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of Papulacandin D for your desired stock concentration and volume. The molecular weight of Papulacandin D is approximately 897.0 g/mol . For a 10 mM stock solution, you would dissolve 8.97 mg of Papulacandin D in 1 mL of DMSO.

  • Aseptically weigh the Papulacandin D powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the Papulacandin D is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of Papulacandin D against a fungal strain. This method should be adapted based on CLSI or EUCAST guidelines for your specific fungus.

Materials:

  • Papulacandin D stock solution (10 mM in DMSO)

  • Fungal culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile fungal growth medium (e.g., RPMI-1640)

  • Sterile DMSO (for vehicle control)

  • Incubator

Procedure:

  • Prepare Working Solutions: From your 10 mM stock, prepare a series of working solutions of Papulacandin D by serial dilution in the culture medium. Remember to keep the DMSO concentration consistent across all dilutions and below the toxic level for your fungal strain.

  • Inoculum Preparation: Adjust the concentration of the fungal culture in fresh medium to the desired inoculum density (e.g., 0.5 to 2.5 x 10^3 CFU/mL).

  • Plate Setup:

    • Add 100 µL of the appropriate Papulacandin D working solution to the wells of a 96-well plate. Create a concentration gradient across the plate.

    • Include a positive control well containing 100 µL of fungal inoculum in medium without Papulacandin D.

    • Include a negative control (sterility control) well containing 100 µL of medium only.

    • Include a vehicle control well containing 100 µL of fungal inoculum in medium with the same final concentration of DMSO as the test wells.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). This will result in a final volume of 200 µL per well and will halve the initial drug concentration.

  • Incubation: Cover the plate and incubate at the optimal temperature for your fungal strain (e.g., 35°C) for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Papulacandin D that causes a significant inhibition of fungal growth compared to the vehicle control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

Signaling Pathway

Papulacandin D inhibits (1,3)-β-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition triggers the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response.

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Cell_Wall_Sensors Cell Wall Sensors (e.g., Wsc1, Mid2) Cell Wall Stress->Cell_Wall_Sensors Activates Papulacandin D Papulacandin D Glucan_Synthase (1,3)-β-D-Glucan Synthase Papulacandin D->Glucan_Synthase Inhibits Glucan_Synthase->Cell Wall Stress Disruption leads to Rho1_GTPase Rho1-GTPase Cell_Wall_Sensors->Rho1_GTPase Activates PKC1 Protein Kinase C1 (PKC1) Rho1_GTPase->PKC1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mpk1) PKC1->MAPK_Cascade Phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Cell Wall Repair Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: Fungal Cell Wall Integrity Pathway activated by Papulacandin D.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vitro antifungal susceptibility test with Papulacandin D.

PapulacandinD_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Papulacandin D Stock Solution in DMSO C Prepare Serial Dilutions of Papulacandin D in Media A->C B Prepare Fungal Inoculum E Inoculate Plate with Fungal Suspension B->E D Dispense Dilutions and Controls into 96-well Plate C->D D->E F Incubate at Optimal Temperature E->F G Read Results Visually or with a Plate Reader F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for Papulacandin D in vitro antifungal testing.

References

Preventing degradation of Papulacandin D during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Papulacandin D to prevent its degradation and ensure experimental accuracy.

Troubleshooting Guide: Common Issues with Papulacandin D

This guide addresses specific problems that may arise during the use of Papulacandin D in experiments.

Problem Possible Cause Recommended Solution
Loss of Antifungal Activity Degradation of Papulacandin D due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Prepare fresh stock solutions. Avoid using old stock solutions, especially if they have been stored for an extended period at room temperature or have undergone multiple freeze-thaw cycles.3. Verify the pH of your experimental buffer. Papulacandin D contains an ester linkage susceptible to hydrolysis, especially at non-neutral pH.
Precipitation of Compound in Aqueous Buffer Papulacandin D has limited aqueous solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <1%).2. After diluting the stock solution, vortex or sonicate briefly to ensure complete dissolution.3. Prepare dilutions fresh before each experiment.
Inconsistent Experimental Results Potential degradation of the compound during the experiment or variability in solution preparation.1. Minimize the time Papulacandin D is in aqueous solutions at elevated temperatures.2. Always include a positive control with a freshly prepared Papulacandin D solution.3. Ensure accurate and consistent preparation of stock and working solutions.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of Papulacandin D.1. Analyze a fresh sample of Papulacandin D as a reference.2. Investigate potential sources of degradation, such as pH, temperature, or light exposure during the experimental process.3. Characterize the degradation products if necessary for your research.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store Papulacandin D?

    • A1: For long-term storage, Papulacandin D should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.

  • Q2: How should I prepare and store stock solutions?

    • A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or below. For many compounds dissolved in DMSO, stock solutions can be stable for up to 3 months at -20°C.[2]

  • Q3: What is the stability of Papulacandin D in aqueous solutions?

    • A3: Papulacandin D's stability in aqueous solutions is limited due to the potential for hydrolysis of its ester linkage. It is advisable to prepare working dilutions in aqueous buffers immediately before use and to avoid prolonged storage of aqueous solutions.

Degradation

  • Q4: What are the primary mechanisms of Papulacandin D degradation?

    • A4: The main degradation pathway is likely hydrolysis of the ester linkage connecting the fatty acid side chain to the glucose core, which can be catalyzed by acidic or basic conditions.[3] The glycosidic bond may also be susceptible to cleavage under strong acidic conditions.

  • Q5: How can I detect degradation of Papulacandin D?

    • A5: Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact Papulacandin D from its degradation products.[4] A loss of biological activity in a fungal susceptibility assay can also indicate degradation.

Experimental Use

  • Q6: What is the mechanism of action of Papulacandin D?

    • A6: Papulacandin D is an antifungal agent that inhibits the activity of (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[5][6][7][8] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[7][8]

  • Q7: Are there any known incompatibilities with common lab reagents?

    • A7: Avoid strong acids and bases, as they can accelerate the hydrolysis of the ester linkage. Be mindful of the components in your culture media or buffers that could significantly alter the pH.

Experimental Protocols

Protocol 1: Stability Assessment of Papulacandin D by HPLC

This protocol outlines a method to assess the stability of Papulacandin D under various conditions.

  • Preparation of Papulacandin D Stock Solution:

    • Accurately weigh a known amount of Papulacandin D and dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Incubation under Stress Conditions:

    • pH Stress: Dilute the stock solution in buffers of varying pH (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.

    • Temperature Stress: Incubate aliquots of the stock solution and the pH-stressed samples at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Photostability: Expose an aliquot of the stock solution to a controlled light source.

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Column: Use a C18 reverse-phase column.

    • Detection: Set the UV detector to a wavelength appropriate for Papulacandin D (this may need to be determined empirically, but a starting point could be in the 210-280 nm range).

    • Injection: Inject equal volumes of each sample.

  • Data Analysis:

    • Quantify the peak area of the intact Papulacandin D at each time point.

    • Calculate the percentage of Papulacandin D remaining relative to the time zero sample.

    • Plot the percentage of remaining Papulacandin D against time for each condition to determine the degradation rate.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of Papulacandin D.

  • Preparation of Papulacandin D Solutions:

    • Prepare a stock solution of Papulacandin D in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the appropriate fungal growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the fungal strain of interest and prepare a standardized inoculum suspension according to established protocols (e.g., CLSI or EUCAST guidelines).

  • Inoculation:

    • Add the fungal inoculum to each well of the microtiter plate containing the Papulacandin D dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plate at the optimal temperature for the growth of the fungal strain (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of Papulacandin D that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

Visualizations

Papulacandin_D_Degradation_Pathway Papulacandin_D Papulacandin D (Active) Hydrolyzed_Ester Hydrolyzed Product (Inactive) Papulacandin_D->Hydrolyzed_Ester  Ester Hydrolysis (Acid/Base Catalyzed) Hydrolyzed_Glycoside Glycoside Cleavage Product (Inactive) Papulacandin_D->Hydrolyzed_Glycoside Glycosidic Bond Cleavage (Strong Acid)

Potential degradation pathways of Papulacandin D.

Papulacandin_D_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Papulacandin_D Papulacandin D Papulacandin_D->Glucan_Synthase Inhibition

Mechanism of action of Papulacandin D.

Experimental_Workflow_Stability_Assessment start Start: Papulacandin D Sample stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Intervals stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation vs. Time) hplc->data end End: Stability Profile data->end

Workflow for Papulacandin D stability assessment.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Papulacandin D synthesis and bioactivity assessment. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to lower-than-expected bioactivity of synthesized Papulacandin D.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Papulacandin D?

Papulacandin D is a member of the papulacandin family of antifungal agents.[1][2] Its primary mechanism of action is the inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][2] By inhibiting this enzyme, Papulacandin D disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[2]

Q2: Which fungal species are typically susceptible to Papulacandin D?

Papulacandin D and its derivatives have shown in vitro activity against a range of pathogenic fungi, including various species of Candida (such as Candida albicans) and Saccharomyces cerevisiae.[2][4]

Q3: What are the key structural features of Papulacandin D that are critical for its bioactivity?

The bioactivity of Papulacandin D is highly dependent on its specific chemical structure. Key features include:

  • The Benzannulated Spiroketal Core: This rigid structure is considered crucial for the molecule's ability to bind to and inhibit β-(1,3)-D-glucan synthase.[1][2] Synthesizing this complex core correctly is a major challenge.[1]

  • The Acyl Side Chain: The length, degree of unsaturation, and stereochemistry of the fatty acid side chain significantly influence the compound's activity.[1][2] Modifications to this chain can lead to a drastic reduction in bioactivity.[1]

  • Stereochemistry: As with many natural products, the specific stereochemistry of Papulacandin D is critical for its biological function.[5][6][7][8][9] Incorrect stereoisomers formed during synthesis are unlikely to exhibit the desired bioactivity.

Troubleshooting Guide for Low Bioactivity

Section 1: Synthesis and Purity Issues

Q1.1: My synthesized Papulacandin D shows low antifungal activity. What are the likely synthesis-related causes?

Low bioactivity of synthesized Papulacandin D can often be traced back to issues during its complex multi-step synthesis.[10] Here are some primary areas to investigate:

  • Incomplete or Incorrect Formation of the Spiroketal Core: The benzannulated spiroketal is a known synthetic challenge.[1] Failure to correctly form this moiety will likely result in a biologically inactive compound.

  • Incorrect Acyl Side Chain: The structure of the polyunsaturated fatty acid side chain is critical.[1] Issues such as incorrect chain length, saturation (hydrogenation of the double bonds), or incorrect stereochemistry of the double bonds can lead to a significant loss of activity.[1]

  • Presence of Impurities: Residual starting materials, reagents, or byproducts from the synthesis can interfere with the bioactivity assays or indicate an impure final product. Common reactive impurities in pharmaceutical preparations can include aldehydes, peroxides, and metal residues which could potentially degrade the final compound.

  • Stereochemical Errors: Papulacandin D has multiple chiral centers. Failure to control the stereochemistry at these centers during synthesis will result in a mixture of diastereomers, of which only the natural configuration is expected to be fully active.[5][6][8]

Troubleshooting Workflow for Synthesis Issues

start Low Bioactivity Observed check_purity Verify Purity (NMR, HPLC, MS) start->check_purity check_structure Confirm Structure (NMR, MS) check_purity->check_structure If Pure purify Re-purify Compound check_purity->purify If Impure check_spiroketal Intact Spiroketal? check_structure->check_spiroketal check_sidechain Correct Acyl Side Chain? check_spiroketal->check_sidechain Yes resynthesize Re-synthesize Key Intermediates check_spiroketal->resynthesize No check_stereo Verify Stereochemistry check_sidechain->check_stereo Yes check_sidechain->resynthesize No inactive Compound Likely Inactive check_stereo->inactive No check_stereo->inactive Yes (Re-evaluate Bioassay) purify->check_purity resynthesize->check_purity

Caption: Troubleshooting workflow for synthesis-related bioactivity issues.

Q1.2: How can I confirm the structural integrity of my synthesized Papulacandin D?

A thorough analytical characterization is essential. This should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure, including the presence of the spiroketal and the acyl side chain.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.

Compare your spectral data with published data for authenticated Papulacandin D.

Section 2: Bioassay-Related Issues

Q2.1: I have confirmed the structure and purity of my compound, but the MIC values are still high. What could be wrong with my antifungal susceptibility assay?

Several factors in the antifungal susceptibility testing protocol can influence the outcome:

  • Inoculum Preparation: The concentration of the fungal inoculum is critical. An inoculum that is too dense can lead to artificially high MIC values.[11]

  • Growth Medium: The composition of the growth medium can affect both the growth of the fungus and the activity of the compound. Standardized media such as RPMI-1640 are recommended.[12]

  • Incubation Time and Temperature: Suboptimal incubation conditions can affect fungal growth and, consequently, the MIC reading.

  • Endpoint Reading: For some antifungal agents, a phenomenon known as "trailing" can occur, where there is reduced but persistent growth at concentrations above the true MIC. This can make visual endpoint determination difficult.[4]

  • Solubility and Stability of the Compound: Ensure your synthesized Papulacandin D is fully dissolved in the assay medium. Precipitation will lead to an inaccurate assessment of its potency. Also, consider the stability of the compound under assay conditions.[13]

Q2.2: My compound shows weak activity in the whole-cell assay, but I suspect it might be a glucan synthase inhibitor. How can I test this directly?

You can perform an in vitro β-(1,3)-D-glucan synthase inhibition assay. This involves:

  • Preparation of a Fungal Cell Lysate: A crude membrane fraction containing the β-(1,3)-D-glucan synthase is isolated from a susceptible fungal species (e.g., Candida albicans or Saccharomyces cerevisiae).

  • Enzyme Assay: The enzyme preparation is incubated with the substrate, UDP-glucose (often radiolabeled), in the presence of your synthesized Papulacandin D.

  • Quantification of Product: The amount of synthesized β-(1,3)-D-glucan is quantified. A reduction in product formation in the presence of your compound indicates inhibition of the enzyme.

Troubleshooting Workflow for Bioassay Issues

start Confirmed Pure Compound, Low Activity check_mic_protocol Review MIC Protocol start->check_mic_protocol check_inoculum Inoculum Density Correct? check_mic_protocol->check_inoculum check_inoculum->check_mic_protocol No check_media Standardized Medium Used? check_inoculum->check_media Yes check_media->check_mic_protocol No check_incubation Correct Incubation Conditions? check_media->check_incubation Yes check_incubation->check_mic_protocol No check_solubility Compound Soluble in Assay? check_incubation->check_solubility Yes check_solubility->start No (Address Solubility) perform_enzyme_assay Perform β-Glucan Synthase Assay check_solubility->perform_enzyme_assay Yes enzyme_inhibition Enzyme Inhibition Observed? perform_enzyme_assay->enzyme_inhibition no_inhibition Compound is Not a Glucan Synthase Inhibitor enzyme_inhibition->no_inhibition No inhibition Compound is an Inhibitor. Re-evaluate Whole-Cell Assay. enzyme_inhibition->inhibition Yes

Caption: Troubleshooting workflow for bioassay-related issues.

Quantitative Data Summary

Table 1: In Vitro Antifungal Activity of Papulacandin D and Analogs

CompoundFungal SpeciesMIC (µg/mL)Reference
Papulacandin DCandida albicans1-2[4]
Papulacandin BCandida albicans0.1[4]
Palmitic acid derivativeNot specifiedModerately active[1]
Linoleic acid derivativeNot specifiedModerately active[1]

Table 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition

CompoundEnzyme SourceIC₅₀ (µg/mL)Reference
Papulacandin analog L-687,781C. albicans0.16[14]
Papulacandin BNot specified0.100[15]

Experimental Protocols

Protocol 1: General Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of the synthesized Papulacandin D in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungus without compound) and a negative control (medium without fungus).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by using a spectrophotometer.

Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay

This is a generalized protocol; specific conditions may need to be optimized.

  • Preparation of Enzyme Extract:

    • Grow the fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cells and resuspend in a lysis buffer.

    • Disrupt the cells (e.g., by bead beating or sonication) and centrifuge to pellet cell debris.

    • Isolate the membrane fraction by ultracentrifugation.

  • Enzyme Reaction:

    • The reaction mixture should contain a buffer (e.g., Tris-HCl), the enzyme extract, the substrate (UDP-[¹⁴C]glucose or UDP-glucose for non-radioactive detection), and various concentrations of the synthesized Papulacandin D.

    • Initiate the reaction by adding the enzyme extract and incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Product Quantification:

    • Radioactive Method: Stop the reaction and precipitate the synthesized glucan. Filter the mixture and wash to remove unreacted UDP-[¹⁴C]glucose. Measure the radioactivity of the filter-bound glucan using a scintillation counter.

    • Non-Radioactive (Fluorescence) Method: Stop the reaction and solubilize the glucan product. Add a fluorescent dye (e.g., aniline blue) that specifically binds to β-(1,3)-glucan and measure the fluorescence.[10]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathway and Logical Relationships

Papulacandin D Mechanism of Action

papulacandin_d Synthesized Papulacandin D glucan_synthase β-(1,3)-D-Glucan Synthase papulacandin_d->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan_synthesis cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall Maintains cell_lysis Cell Lysis and Death cell_wall->cell_lysis Disruption leads to

Caption: Mechanism of action of Papulacandin D.

References

Validation & Comparative

A Comparative Analysis of Papulacandin D and Other Glucan Synthase Inhibitors for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal cell wall, a structure absent in mammalian cells, presents a prime target for antifungal therapies. A key component of this wall is β-(1,3)-D-glucan, synthesized by the enzyme glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. This guide provides a comparative overview of the efficacy of Papulacandin D and other prominent glucan synthase inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development efforts.

Efficacy Comparison of Glucan Synthase Inhibitors

Glucan synthase inhibitors can be broadly categorized into three main classes: papulacandins, echinocandins, and triterpenoids. Each class exhibits distinct chemical structures and varying degrees of antifungal activity.

Papulacandins: This class of glycolipid antifungals, isolated from Papularia sphaerosperma, includes Papulacandin B, the most potent of the family, and its simpler, less potent derivative, Papulacandin D. While demonstrating in vitro activity, their development has been limited.

Echinocandins: This class of lipopeptides represents the most clinically successful glucan synthase inhibitors. Caspofungin, micafungin, and anidulafungin are widely used intravenously for the treatment of invasive candidiasis and aspergillosis. They exhibit broad-spectrum activity against many Candida and Aspergillus species.

Triterpenoids: A newer class of glucan synthase inhibitors, exemplified by ibrexafungerp (formerly SCY-078), a semi-synthetic derivative of enfumafungin. A key advantage of this class is the potential for oral bioavailability, offering a significant advancement in the treatment of fungal infections.

The following tables summarize the in vitro efficacy of these inhibitor classes against key fungal pathogens, presented as Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50).

Table 1: In Vitro Efficacy (MIC in µg/mL) of Glucan Synthase Inhibitors against Candida Species

Inhibitor ClassCompoundC. albicansC. glabrataC. parapsilosisC. tropicalisC. krusei
Papulacandins Papulacandin D1-2[1]----
Papulacandin B0.1[1]----
Echinocandins Caspofungin0.03 - 0.1250.03 - 0.060.250.030.06
Micafungin0.0150.01510.0150.06
Anidulafungin0.030.0620.030.03
Triterpenoids Ibrexafungerp0.060.250.50.50.5

Note: Data for echinocandins and ibrexafungerp are presented as modal MICs or MIC90 values from various sources.

Table 2: In Vitro Efficacy (IC50 in µg/mL) of Glucan Synthase Inhibitors

Inhibitor ClassCompoundTarget OrganismIC50 (µg/mL)
Papulacandins Papulacandin Analog (L-687,781)C. albicans0.16[2]
Echinocandins CaspofunginC. albicans~0.002
Triterpenoids EnfumafunginC. albicans0.2

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antifungal agent efficacy. The following are detailed protocols for determining Minimum Inhibitory Concentration (MIC) and for in vitro glucan synthase inhibition assays.

Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation: a. Subculture yeast isolates onto potato dextrose agar and incubate at 35°C for 24 hours. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation: a. Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Add the standardized yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent. b. Include a growth control (no drug) and a sterility control (no inoculum) well. c. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[3] b. Growth inhibition can be assessed visually or spectrophotometrically.[3]

Protocol for In Vitro Glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the glucan synthase enzyme.

1. Enzyme Preparation: a. Culture the fungal strain of interest (e.g., Candida albicans) in a suitable broth medium and harvest the cells during the exponential growth phase. b. Prepare spheroplasts by enzymatic digestion of the cell wall. c. Lyse the spheroplasts and isolate the membrane fraction, which contains the glucan synthase enzyme, by differential centrifugation.

2. Assay Reaction: a. The reaction mixture typically contains a buffer (e.g., Tris-HCl), a GTP source (as GTPγS), a substrate (UDP-[3H]glucose), and the membrane preparation.[4] b. Add varying concentrations of the inhibitor compound to the reaction mixtures. c. Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period (e.g., 60 minutes).[5]

3. Product Quantification: a. Terminate the reaction by adding trichloroacetic acid (TCA).[4] b. Collect the acid-insoluble product (radiolabeled β-(1,3)-D-glucan) by filtration.[4] c. Wash the filters to remove unincorporated UDP-[3H]glucose. d. Quantify the radioactivity of the filters using a scintillation counter.

4. IC50 Determination: a. The IC50 value is the concentration of the inhibitor that reduces the glucan synthase activity by 50% compared to the control (no inhibitor). This is calculated from a dose-response curve.[4]

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Glucan_Synthase_Inhibition_Workflow Experimental Workflow for Glucan Synthase Inhibition Assay cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_quant Quantification Fungal_Culture Fungal Culture (e.g., C. albicans) Spheroplast_Formation Spheroplast Formation Fungal_Culture->Spheroplast_Formation Membrane_Isolation Membrane Fraction Isolation Spheroplast_Formation->Membrane_Isolation Reaction_Mix Prepare Reaction Mix (Buffer, GTPγS, UDP-[3H]glucose) Membrane_Isolation->Reaction_Mix Add Enzyme Add_Inhibitor Add Glucan Synthase Inhibitor Reaction_Mix->Add_Inhibitor Incubation Incubate at 30°C Add_Inhibitor->Incubation Quench_Reaction Quench Reaction (TCA) Incubation->Quench_Reaction Filtration Filter and Wash Quench_Reaction->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination

Caption: Workflow for the in vitro glucan synthase inhibition assay.

FKS1_Resistance_Pathway Mechanism of Echinocandin Resistance via FKS1 Mutation cluster_wt Susceptible Strain cluster_mutant Resistant Strain Echinocandin Echinocandin (e.g., Caspofungin) FKS1_WT Wild-Type FKS1 Subunit Echinocandin->FKS1_WT Binds and Inhibits FKS1_Mutant Mutant FKS1 Subunit Echinocandin->FKS1_Mutant Reduced Binding Glucan_Synthase Glucan Synthase Complex Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Inhibited Glucan_Synthase->Glucan_Synthesis Continues FKS1_WT->Glucan_Synthase FKS1_Mutant->Glucan_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Resistance Echinocandin Resistance Cell_Wall->Resistance

Caption: FKS1 mutation leads to reduced echinocandin binding and resistance.

References

Papulacandin D vs. Caspofungin: A Comparative Guide on Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent antifungal agents, Papulacandin D and Caspofungin. Both compounds target the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive target for antifungal therapy. This document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes their molecular pathways and experimental workflows.

At a Glance: Key Differences and Similarities

FeaturePapulacandin DCaspofungin
Drug Class GlycolipidLipopeptide (Echinocandin)
Primary Target β-(1,3)-D-glucan synthaseβ-(1,3)-D-glucan synthase
Mechanism Inhibition of β-(1,3)-D-glucan synthesisNon-competitive inhibition of β-(1,3)-D-glucan synthase[1][2]
Spectrum of Activity Primarily active against yeasts like Candida albicans.[2] Largely inactive against filamentous fungi.[1]Broad-spectrum activity against Candida and Aspergillus species.[3]
Potency (vs. C. albicans) MIC: 1-2 µg/mL[2]MIC range: 0.06 to 4 mg/l[4]
Glucan Synthase Inhibition (IC50) 0.16 µg/mL (for analog L-687,781)[5]<1.0 ng/mL[5]

Mechanism of Action: A Shared Target

Both Papulacandin D and Caspofungin derive their antifungal properties from their ability to inhibit the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is responsible for maintaining its shape and osmotic integrity.[1] By disrupting the production of this essential polysaccharide, both drugs lead to a weakened cell wall, ultimately causing cell lysis and fungal death.[6]

Caspofungin, a member of the echinocandin class, acts as a non-competitive inhibitor of the β-(1,3)-D-glucan synthase complex.[1][2] This specific mode of action, targeting a fungal-specific pathway, contributes to its favorable safety profile in human patients.

cluster_fungal_cell Fungal Cell cluster_inhibitors Inhibitors UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Polymerization Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Incorporation Papulacandin_D Papulacandin D Papulacandin_D->Glucan_Synthase Inhibition Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition

Mechanism of Action of Papulacandin D and Caspofungin.

Comparative In Vitro Activity

While both drugs target the same enzyme, their potency can differ. Caspofungin generally exhibits greater potency against a broader range of fungal pathogens.

CompoundOrganismMIC (µg/mL)IC50 (β-(1,3)-D-glucan synthase) (µg/mL)
Papulacandin DCandida albicans1 - 2[2]0.16 (analog L-687,781)[5]
CaspofunginCandida albicans0.06 - 4[4]<0.001[5]
CaspofunginCandida glabrata0.04 (Geometric Mean)[7]-
CaspofunginCandida tropicalis--
CaspofunginCandida parapsilosis--
CaspofunginCandida krusei--

MIC values for Caspofungin can vary significantly between studies and strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Antifungal stock solutions (Papulacandin D, Caspofungin)

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Suspend colonies in sterile saline to achieve a specific turbidity, corresponding to a known cell concentration (e.g., 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration.

  • Drug Dilution: Prepare serial twofold dilutions of Papulacandin D and Caspofungin in RPMI-1640 medium in the wells of the 96-well plate. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

cluster_workflow MIC Determination Workflow A Prepare fungal inoculum C Inoculate plate with fungal suspension A->C B Prepare serial drug dilutions in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Read results visually or with plate reader D->E F Determine MIC E->F

Workflow for MIC determination by broth microdilution.
β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of the β-(1,3)-D-glucan synthase enzyme and the inhibitory effect of the test compounds.

Materials:

  • Fungal cell lysate or purified β-(1,3)-D-glucan synthase

  • UDP-[3H]glucose (radiolabeled substrate)

  • Test compounds (Papulacandin D, Caspofungin)

  • Assay buffer (e.g., Tris-HCl with activators like GTPγS)

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a crude membrane fraction or a purified enzyme preparation from the fungal strain of interest.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the enzyme preparation, and the desired concentration of the inhibitor (Papulacandin D or Caspofungin).

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[3H]glucose.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period.

  • Stop Reaction: Terminate the reaction by adding cold TCA.

  • Product Collection: Collect the insoluble radiolabeled glucan product by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters with TCA and ethanol to remove unincorporated UDP-[3H]glucose.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the enzyme activity against a range of inhibitor concentrations.[8]

cluster_workflow Glucan Synthase Assay Workflow A Prepare enzyme and reaction mixture with inhibitor B Initiate reaction with radiolabeled UDP-Glucose A->B C Incubate at optimal temperature B->C D Stop reaction with TCA C->D E Filter to collect insoluble glucan product D->E F Wash filters E->F G Measure radioactivity F->G H Calculate IC50 G->H

Workflow for β-(1,3)-D-glucan synthase inhibition assay.

Conclusion

Both Papulacandin D and Caspofungin are valuable antifungal agents that function by inhibiting the essential fungal enzyme β-(1,3)-D-glucan synthase. While they share a common mechanism of action, Caspofungin demonstrates a broader spectrum of activity and generally higher potency, particularly against clinically relevant Candida and Aspergillus species. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel antifungal compounds targeting the fungal cell wall.

References

Structure-Activity Relationship of Papulacandin D Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Papulacandin D analogs, focusing on their structure-activity relationships (SAR) as antifungal agents. By objectively presenting experimental data, detailed methodologies, and visual representations of molecular interactions and pathways, this document aims to facilitate further research and development in the field of antifungal drug discovery.

Introduction to Papulacandin D and its Antifungal Activity

Papulacandins are a class of glycolipid antibiotics that exhibit potent antifungal activity by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] This mechanism of action makes them attractive candidates for antifungal drug development, as the target enzyme is absent in mammalian cells, suggesting a potential for high selectivity and low toxicity. Papulacandin D is a key member of this family, and its simpler structure compared to other papulacandins makes it a valuable scaffold for synthetic modifications to explore and optimize its antifungal properties.[1][3] The minimum inhibitory concentration (MIC) of Papulacandin D against Candida albicans is reported to be in the range of 1-2 µg/mL.[3]

Comparative Antifungal Activity of Papulacandin D Analogs

The antifungal efficacy of Papulacandin D analogs is highly dependent on their structural features. Modifications to the acyl side chain and the spiroketal core have been shown to significantly impact their minimum inhibitory concentrations (MIC) against various fungal pathogens, particularly Candida albicans. The following table summarizes the reported MIC values for several key analogs, providing a clear comparison of their in vitro antifungal potency.

Analog/CompoundModificationFungal StrainMIC (µg/mL)Reference
Papulacandin D -Candida albicans1-2[3]
Palmitic Acid Derivative Saturated C16 acyl chain at C-3Candida albicans88[4][5]
Linoleic Acid Derivative Unsaturated C18 acyl chain with two cis double bonds at C-3Candida albicans100[4][5]
Sorbic Acid Derivative Short, unsaturated acyl chain at C-3Candida albicansNo inhibition[4]
All-trans-retinoic Acid Derivative Bulky, unsaturated acyl chain at C-3Candida albicansNo inhibition[4]
Analogs lacking the spirocyclic nucleus Replacement of the spiroketal with a simpler aromatic O-glycosideCandida albicans, Candida tropicalis, Candida krusei, Paracoccidioides brasiliensisNo inhibition at 500[1]
Analogs with a saturated C-3 acyl chain and lacking the spirocyclic nucleus Combination of modificationsCandida spp.Low activity[1]

Key Findings from SAR Studies:

  • Acyl Side Chain: The nature of the acyl side chain at the C-3 position of the glucose moiety is crucial for antifungal activity. Both the length and degree of unsaturation of this chain influence the potency of the analogs. While a certain lipophilicity is required, excessive length or saturation can be detrimental. For instance, the palmitic acid derivative (saturated C16) showed slightly better activity than the linoleic acid derivative (unsaturated C18 with two cis double bonds).[4][5] However, very short (sorbic acid) or bulky (retinoic acid) acyl chains completely abolished the antifungal activity.[4]

  • Spiroketal Moiety: The benzannulated spiroketal unit is a critical structural feature for the antifungal activity of Papulacandin D. Analogs where this complex ring system is replaced by a simpler aromatic O-glycoside showed a complete loss of activity.[1] This suggests that the rigid, three-dimensional structure conferred by the spiroketal is essential for the molecule's interaction with its target, (1,3)-β-D-glucan synthase.

  • Combined Modifications: The combination of a saturated C-3 acyl chain and the absence of the spirocyclic nucleus results in analogs with very low antifungal activity, further highlighting the importance of both these structural elements.[1]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Subculture Candida albicans on Sabouraud Dextrose Agar at 35°C for 24 hours.
  • Suspend several colonies in sterile saline (0.85% NaCl).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 1-5 x 10³ CFU/mL.

2. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the Papulacandin D analogs in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.
  • Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. The endpoint can be determined visually or by using a microplate reader at 490 nm.

(1,3)-β-D-Glucan Synthase Inhibition Assay (Fluorescence-Based)

This assay measures the activity of (1,3)-β-D-glucan synthase by quantifying the amount of glucan produced using a fluorescent dye.

1. Preparation of Fungal Cell Lysate:

  • Grow Candida albicans cells to the mid-logarithmic phase in a suitable broth medium.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5).
  • Resuspend the cell pellet in lysis buffer containing protease inhibitors and mechanically disrupt the cells (e.g., using glass beads or a French press).
  • Centrifuge the lysate at a low speed to remove cell debris, and then at a high speed (e.g., 100,000 x g) to pellet the membrane fraction containing the glucan synthase.
  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Glucan Synthase Reaction:

  • In a microplate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), UDP-glucose (the substrate), GTPγS (an activator), and the Papulacandin D analog at various concentrations.
  • Initiate the reaction by adding the prepared membrane fraction.
  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

3. Quantification of Glucan Product:

  • Add a solution of aniline blue, a fluorescent dye that specifically binds to (1,3)-β-D-glucans.
  • Incubate in the dark to allow for dye binding.
  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 400 nm and 460 nm, respectively.
  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the fluorescence intensity against the inhibitor concentration.

Visualizations

Core Structure of Papulacandin D and Sites of Analog Modification

Caption: Key modification sites on the Papulacandin D scaffold.

Experimental Workflow for SAR Studies of Papulacandin D Analogs

SAR_Workflow Start Design of Papulacandin D Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, Mass Spectrometry) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays MIC_Test Antifungal Susceptibility Testing (Broth Microdilution - MIC determination) Bioassays->MIC_Test Enzyme_Assay (1,3)-β-D-Glucan Synthase Inhibition Assay (IC50 determination) Bioassays->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Test->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the SAR study of Papulacandin D analogs.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase and Activation of the Cell Wall Integrity Pathway

MoA_Pathway cluster_drug Drug Action cluster_cell Fungal Cell PapulacandinD Papulacandin D Analog Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p) PapulacandinD->Glucan_Synthase Inhibition Glucan_Synthesis β-1,3-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall Maintains Integrity Cell_Wall_Stress Cell Wall Stress Glucan_Synthesis->Cell_Wall_Stress Reduced Synthesis Leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway (PKC-MAPK Cascade) Cell_Wall_Stress->CWI_Pathway Activates Cell_Lysis Cell Lysis Cell_Wall_Stress->Cell_Lysis Adaptive_Response Adaptive Response (e.g., increased chitin synthesis) CWI_Pathway->Adaptive_Response

Caption: Inhibition of glucan synthesis and subsequent signaling.

References

Papulacandin D In Vivo Efficacy: A Comparative Analysis in Animal Models of Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Papulacandin D and its analogs against clinically relevant fungal pathogens in established animal models. The performance is contrasted with that of widely used echinocandin antifungals, supported by experimental data to inform preclinical and drug development research.

Executive Summary

Papulacandins, including Papulacandin D, are a class of antifungal agents that inhibit (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2] This mechanism is shared with the echinocandin class of drugs, such as caspofungin and micafungin. While Papulacandin D has demonstrated potent in vitro activity against various Candida species, in vivo efficacy data for Papulacandin D itself is limited in publicly available literature.[1][2] However, a study evaluating a papulacandin analog (L-687,781) in a murine model of disseminated candidiasis found it to be ineffective at a dose of 10 mg/kg.[3][4][5] In contrast, echinocandins like caspofungin and micafungin have demonstrated robust, dose-dependent efficacy in similar animal models of disseminated candidiasis and aspergillosis. This guide synthesizes the available data to provide a direct comparison of their in vivo performance.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of a papulacandin analog and comparator echinocandins in murine models of fungal infections.

Table 1: Efficacy in a Murine Model of Disseminated Candidiasis (Candida albicans)

CompoundAnimal ModelDosing RegimenKey FindingsReference
Papulacandin Analog (L-687,781) DBA/2 Mice10 mg/kg, intraperitoneally, twice daily for 4 daysIneffective at reducing kidney fungal burden.[3][4][5]
Caspofungin Immunosuppressed (cyclophosphamide) ICR Mice0.25 - 1.0 mg/kg/day, intraperitoneally for 7 daysSignificant reduction in kidney fungal burden (>99%); 70-100% sterile kidneys at 0.5 and 1.0 mg/kg.
Caspofungin Immunocompetent Mice1 mg/kgImproved survival (85-95%) and reduced tissue burden.
Tetrahydroechinocandin B (L-687,901) DBA/2 Mice≥2.5 mg/kg, intraperitoneally, twice daily for 4 daysSignificant reduction in Candida CFU per gram of kidneys.[3]

Table 2: Efficacy in Murine Models of Invasive Aspergillosis (Aspergillus fumigatus)

CompoundAnimal ModelDosing RegimenKey FindingsReference
Papulacandin D/Analogs --No in vivo data available from the conducted search.
Caspofungin Immunosuppressed (cyclophosphamide) Mice≥0.125 mg/kg/daySignificantly prolonged survival.
Micafungin Immunosuppressed DBA/2 Mice1 mg/kg, subcutaneously, twice dailySignificantly prolonged survival.
Rezafungin (novel echinocandin) Immunocompromised Mice0.2, 1, and 5 mg/kg (5-day treatment)Increased 10-day survival to 80%, 90%, and 100% respectively, from 20% in the control group.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the key experiments cited.

Murine Model of Disseminated Candidiasis

This model is designed to assess the efficacy of antifungal agents against a systemic Candida albicans infection.

  • Animal Strain: DBA/2 mice are often used due to their enhanced susceptibility to C. albicans.[3][4]

  • Immunosuppression: In some models, mice are immunosuppressed with agents like cyclophosphamide to mimic the immunocompromised state of at-risk patients.

  • Inoculum Preparation: Candida albicans (e.g., strain MY1055) is grown in a suitable broth, and the yeast cells are washed and suspended in sterile saline.[3][4] The concentration is adjusted to deliver a specific inoculum size (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mouse).[3][4]

  • Infection: The fungal suspension is administered intravenously via the tail vein.[3][4]

  • Antifungal Treatment: Treatment with the test compounds (e.g., papulacandin analog, echinocandins) is initiated at a specified time post-infection. The drugs are administered via a defined route (e.g., intraperitoneally) at various doses and for a specific duration.[3][4]

  • Efficacy Endpoints:

    • Fungal Burden: At predetermined time points, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to enumerate the colony-forming units (CFU) per gram of tissue.[3][4]

    • Survival: In some studies, the survival of the animals is monitored over a set period.

Murine Model of Invasive Pulmonary Aspergillosis

This model evaluates the efficacy of antifungal agents against a primary lung infection with Aspergillus fumigatus.

  • Animal Strain: Various mouse strains can be used, including DBA/2.

  • Immunosuppression: Immunosuppression is typically required and can be induced with agents like cyclophosphamide and cortisone acetate.

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested from agar plates and suspended in a sterile solution.

  • Infection: Infection is established via intranasal instillation or inhalation of the conidial suspension.[7]

  • Antifungal Treatment: Similar to the candidiasis model, treatment is initiated post-infection with the test compounds administered at various doses and schedules.

  • Efficacy Endpoints:

    • Survival: The primary endpoint is often the survival of the infected mice over a defined period.

    • Fungal Burden: In some studies, lung tissue is collected to determine the fungal burden.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Papulacandin D and a typical experimental workflow for in vivo antifungal efficacy studies.

Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Papulacandin_D Papulacandin D / Echinocandins Papulacandin_D->Glucan_Synthase Inhibition

Caption: Mechanism of action of Papulacandin D and echinocandins.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., DBA/2 Mice) Start->Animal_Model Immunosuppression Induce Immunosuppression (if required) Animal_Model->Immunosuppression Infection Infect with Fungal Pathogen (e.g., Candida albicans) Immunosuppression->Infection Treatment Administer Antifungal Agents (Papulacandin Analog vs. Comparators) Infection->Treatment Monitoring Monitor Survival / Collect Organs Treatment->Monitoring Analysis Analyze Data (CFU Counts, Survival Curves) Monitoring->Analysis Conclusion Determine Efficacy Analysis->Conclusion

Caption: Typical workflow for in vivo antifungal efficacy studies.

Conclusion

Based on the available preclinical data, the papulacandin analog L-687,781 did not demonstrate in vivo efficacy against Candida albicans in a murine model at the tested dose.[3][4][5] In stark contrast, the echinocandin class of antifungals, including caspofungin and micafungin, exhibit potent, dose-dependent activity in a variety of animal models of both candidiasis and aspergillosis. These findings underscore the importance of in vivo testing to validate in vitro activity and highlight the superior in vivo performance of the currently approved echinocandins over the tested papulacandin analog. Further research on other papulacandin derivatives may yet identify candidates with improved in vivo efficacy.

References

Comparative analysis of different Papulacandin D synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

The total synthesis of Papulacandin D, a naturally occurring antifungal agent, has been a subject of significant interest in the synthetic organic chemistry community. The molecule's complex architecture, featuring a C-aryl glycoside core, a spiroketal system, and a polyunsaturated fatty acid side chain, presents a formidable synthetic challenge. This guide provides a comparative analysis of two prominent total syntheses of Papulacandin D, developed by the research groups of Scott E. Denmark and Anthony G. M. Barrett.

Overview of Synthetic Strategies

The two approaches, while both convergent in nature, employ distinct key strategies for the construction of the critical C-aryl glycoside and spiroketal core.

Denmark's Synthesis: This route is characterized by a highly convergent approach, dissecting the molecule into two key fragments of nearly equal complexity: the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid side chain.[1][2] The key transformations include a palladium-catalyzed, organosilanolate-based cross-coupling reaction to form the C-aryl bond and a Lewis base-catalyzed, enantioselective allylation to set a key stereocenter in the side chain.[1][2]

Barrett's Synthesis: As the first reported total synthesis of Papulacandin D, this work established a foundational approach to the molecule.[1] The cornerstone of this strategy is the construction of the spiroketal core through the condensation of an aryllithium reagent with a protected D-gluconolactone.[1] The synthesis of the fatty acid side chain originates from the chiral pool, utilizing L-isoleucine.[1]

Quantitative Comparison of Synthetic Routes

A summary of the key quantitative metrics for the two syntheses is presented below, highlighting the differences in efficiency and overall step count.

MetricDenmark's SynthesisBarrett's Synthesis
Overall Yield 9.2%0.6%
Total Number of Steps 3124
Longest Linear Sequence 11 steps (for each of the two main fragments)Not explicitly stated, but appears longer than 11 steps
Key Bond Formation Palladium-catalyzed cross-couplingAryllithium addition to lactone
Starting Materials Triacetoxyglucal, GeraniolD-gluconolactone, L-isoleucine

Key Synthetic Transformations and Experimental Protocols

Denmark's Synthesis: Key Reactions

1. Palladium-Catalyzed Organosilanolate-Based Cross-Coupling: This reaction forms the crucial C-aryl glycoside bond. A dimethylglucal-silanol is coupled with a sterically hindered aromatic iodide in the presence of a palladium catalyst.[1]

  • Experimental Protocol: To a solution of the dimethylglucal-silanol (1.0 equiv) and the aromatic iodide (1.0 equiv) in toluene is added 5 mol % of Pd₂(dba)₃·CHCl₃ and 2.0 equiv of NaOt-Bu. The reaction mixture is heated at 50 °C for 5 hours. After cooling to room temperature, the reaction is quenched and the product is isolated by column chromatography. The reaction typically affords the desired C-arylglycoside in good yield (e.g., 82%).

2. Lewis Base-Catalyzed Enantioselective Allylation: This step establishes a key stereocenter in the fatty acid side chain. A dienal is reacted with allyltrichlorosilane in the presence of a chiral Lewis base catalyst.[1]

  • Experimental Protocol: To a solution of the dienal (1.0 equiv) in a suitable solvent at low temperature (e.g., -78 °C) is added the chiral Lewis base catalyst followed by allyltrichlorosilane. The reaction is stirred for several hours until completion. Workup and purification by chromatography provide the homoallylic alcohol with high enantioselectivity.

Barrett's Synthesis: Key Reactions

1. Aryllithium Addition to a Protected D-Gluconolactone: This reaction is central to the formation of the spiroketal core of Papulacandin D. An aryllithium species, generated from the corresponding aryl bromide, adds to a protected D-gluconolactone.[1]

  • Experimental Protocol: A solution of the aryl bromide in an ethereal solvent (e.g., diethyl ether) is cooled to -78 °C. tert-Butyllithium is added dropwise to generate the aryllithium reagent. A solution of the protected D-gluconolactone in diethyl ether is then added to the aryllithium solution at -78 °C. The reaction is stirred at this temperature for a period of time before being quenched. After workup and purification, the resulting lactol is obtained, which can then be further elaborated to the spiroketal.

2. Synthesis of the Fatty Acid Side Chain from L-Isoleucine: The chirality of the side chain is established from the naturally occurring amino acid L-isoleucine. The synthesis involves a series of transformations to extend the carbon chain and introduce the required unsaturations. A key step in this sequence is a kinetic resolution to separate epimers at the C(7'') position.[1]

  • Experimental Protocol: The synthesis of the side chain involves multiple steps starting from L-isoleucine. A representative transformation is the introduction of a stereocenter via a diastereoselective reaction, followed by separation of the diastereomers. For instance, a chiral auxiliary can be employed to direct the stereochemical outcome of a reaction, and the resulting products are then separated by chromatography.

Visualizing the Synthetic Strategies

The logical flow and key bond disconnections of each synthetic route are illustrated in the diagrams below.

Denmark_Synthesis Papulacandin_D Papulacandin D Esterification Esterification Papulacandin_D->Esterification Spirocyclic_Glycoside Spirocyclic C-Arylglycopyranoside Esterification->Spirocyclic_Glycoside Fatty_Acid_Side_Chain Fatty Acid Side Chain Esterification->Fatty_Acid_Side_Chain Pd_Coupling Pd-Catalyzed Cross-Coupling Spirocyclic_Glycoside->Pd_Coupling Allylation Enantioselective Allylation Fatty_Acid_Side_Chain->Allylation Glucal_Silanol Dimethylglucal-Silanol Pd_Coupling->Glucal_Silanol Aryl_Iodide Aromatic Iodide Pd_Coupling->Aryl_Iodide Dienal Dienal Allylation->Dienal Allyltrichlorosilane Allyltrichlorosilane Allylation->Allyltrichlorosilane

Figure 1: Retrosynthetic analysis of Denmark's convergent synthesis of Papulacandin D.

Barrett_Synthesis Papulacandin_D Papulacandin D Esterification Esterification Papulacandin_D->Esterification Spiroketal_Core Spiroketal Core Esterification->Spiroketal_Core Fatty_Acid_Side_Chain Fatty Acid Side Chain Esterification->Fatty_Acid_Side_Chain Aryllithium_Addition Aryllithium Addition to Lactone Spiroketal_Core->Aryllithium_Addition Side_Chain_Synthesis Multi-step Synthesis Fatty_Acid_Side_Chain->Side_Chain_Synthesis Gluconolactone Protected D-Gluconolactone Aryllithium_Addition->Gluconolactone Aryllithium Aryllithium Reagent Aryllithium_Addition->Aryllithium L_Isoleucine L-Isoleucine Side_Chain_Synthesis->L_Isoleucine

Figure 2: Retrosynthetic analysis of Barrett's synthesis of Papulacandin D.

Conclusion

Both the Denmark and Barrett syntheses of Papulacandin D represent significant achievements in the field of natural product synthesis. Denmark's route, benefiting from the development of modern catalytic methods, offers a more efficient and higher-yielding approach. The use of a palladium-catalyzed cross-coupling for the C-aryl glycoside bond formation and an enantioselective allylation for the side chain construction are key highlights.

Barrett's pioneering synthesis, on the other hand, provided the first chemical synthesis of this complex molecule and established a viable, albeit lower-yielding, pathway. Its strategy of using an aryllithium addition to a gluconolactone derivative to build the core structure is a classic approach in carbohydrate chemistry.

The choice of synthetic route for future endeavors would likely depend on the specific goals of the research. For the efficient production of Papulacandin D and its analogs for biological studies, Denmark's synthesis appears to be the more practical option. However, Barrett's work remains a landmark achievement and provides valuable insights into the chemical synthesis of complex glycosides.

References

Validating the Antifungal Target of Papulacandin D in Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Papulacandin D's performance against susceptible and resistant fungal strains, offering experimental data and detailed protocols to validate its antifungal target, (1,3)-β-D-glucan synthase. This document is intended to assist researchers in understanding the mechanisms of resistance and in the development of novel antifungal therapies.

Introduction to Papulacandin D

Papulacandin D belongs to the papulacandin family of antifungal agents, which function by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2][3][4] This enzyme is an attractive target for antifungal drugs as it is absent in mammalian cells, offering a high degree of selectivity.[1][4][5] Papulacandin D is the simplest of the papulacandins and has demonstrated in vitro activity against several pathogenic fungi, including Candida albicans.[1] Resistance to glucan synthase inhibitors, including papulacandins and echinocandins, is primarily associated with specific mutations in the FKS1 gene, which encodes the catalytic subunit of the target enzyme.

Performance Comparison: Papulacandin D vs. Alternatives in Susceptible and Resistant Strains

The emergence of antifungal resistance necessitates a thorough understanding of how mutations in the target enzyme affect drug efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Papulacandin D and other glucan synthase inhibitors against wild-type (susceptible) and FKS1 mutant (resistant) strains of Candida albicans.

Table 1: Comparative MICs (µg/mL) of Glucan Synthase Inhibitors against Candida albicans

Antifungal AgentWild-Type Strains (MIC Range)FKS1 Mutant Strains (MIC Range)Fold Increase in MIC for Resistant Strains
Papulacandin D 1 - 2[4]> 64 (projected)> 32-64
Caspofungin 0.03 - 0.251 - >164 - >30[3]
Micafungin 0.015 - 0.1251 - 16~8 - >110[3]
Anidulafungin 0.015 - 0.1250.5 - 2~4 - >90[3]

Note: Data for Papulacandin D against confirmed FKS1 mutant strains is limited in publicly available literature; the projected values are based on the known resistance mechanisms shared with echinocandins.

Table 2: Common FKS1 Mutations Conferring Resistance to Glucan Synthase Inhibitors

Fungal SpeciesFKS1 "Hot Spot" RegionCommon Amino Acid SubstitutionsReference
Candida albicansHot Spot 1 (HS1)S645P, S645Y, S645F, F641S[1]
Candida albicansHot Spot 2 (HS2)R1361H[3]
Candida glabrataFKS1 & FKS2 (HS1)S629P (FKS1), S663P (FKS2)[6]

Experimental Protocols

Validating the antifungal target of Papulacandin D and characterizing resistance involves a series of key experiments. Detailed methodologies are provided below.

(1,3)-β-D-Glucan Synthase Activity Assay

This assay measures the in vitro activity of (1,3)-β-D-glucan synthase in the presence and absence of inhibitors.

Protocol:

  • Preparation of Fungal Cell Lysates:

    • Culture fungal cells (wild-type and resistant strains) to mid-log phase in a suitable broth medium (e.g., YPD for C. albicans).

    • Harvest cells by centrifugation and wash with a buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, and protease inhibitors).

    • Disrupt the cells using mechanical means (e.g., bead beating or French press).

    • Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the membrane fraction containing the glucan synthase.

    • Resuspend the membrane fraction in a storage buffer.

  • Enzyme Assay:

    • The standard assay mixture (final volume of 100 µL) contains: 37.5 mM Tris buffer (pH 7.5), 7.5% glycerol, 2 mM EDTA, 1.5 mM KF, 10 mM dithiothreitol, 20 µM GTP, and 0.6 mM UDP-[³H]glucose (as the substrate).[7]

    • Add varying concentrations of Papulacandin D or other inhibitors (dissolved in DMSO, final concentration ≤1%).

    • Initiate the reaction by adding the prepared membrane fraction (enzyme source).

    • Incubate the reaction mixture at 30°C for 1-2 hours.[7]

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[7]

    • Collect the acid-insoluble glucan product by filtration through a glass fiber filter.

    • Wash the filter with 10% TCA and then with ethanol to remove unincorporated UDP-[³H]glucose.[8]

    • Measure the radioactivity of the filter using a scintillation counter.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

FKS1 Gene Sequencing for Mutation Analysis

This protocol outlines the steps to identify mutations in the FKS1 gene of resistant fungal strains.

Protocol:

  • Genomic DNA Extraction:

    • Isolate high-quality genomic DNA from both wild-type and resistant fungal strains using a standard fungal DNA extraction kit or the phenol-chloroform method.[1]

  • PCR Amplification of FKS1 "Hot Spot" Regions:

    • Design primers to amplify the conserved "hot spot" regions of the FKS1 gene where resistance mutations are known to occur.[1][9]

    • Perform PCR using the extracted genomic DNA as a template. The PCR reaction typically includes a DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.

    • Verify the successful amplification of the target regions by agarose gel electrophoresis.

  • DNA Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Sequence the purified PCR products using the Sanger sequencing method.[1]

    • Analyze the sequencing results and align them with the wild-type FKS1 gene sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress, such as that induced by glucan synthase inhibitors.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc1/Mid2 Cell Wall Stress->Sensors Rho1-GEF Rom2 Sensors->Rho1-GEF Rho1-GTP Rho1 Rho1-GEF->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_6 Rlm1, Swi4/6 (Transcription Factors) Slt2->Rlm1_Swi4_6 Gene_Expression Cell Wall Gene Expression (e.g., FKS2) Rlm1_Swi4_6->Gene_Expression

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow for Validating Papulacandin D's Target

This workflow outlines the logical progression of experiments to confirm the mechanism of action of Papulacandin D and investigate resistance.

Experimental_Workflow Start Start Isolate_Strains Isolate Wild-Type and Resistant Fungal Strains Start->Isolate_Strains MIC_Determination Determine MIC of Papulacandin D and Comparators Isolate_Strains->MIC_Determination Glucan_Synthase_Assay Perform (1,3)-β-D-Glucan Synthase Activity Assay Isolate_Strains->Glucan_Synthase_Assay Sequence_FKS1 Sequence FKS1 Gene 'Hot Spot' Regions Isolate_Strains->Sequence_FKS1 Analyze_Data Analyze and Correlate MIC, Enzyme Inhibition, and Genotype Data MIC_Determination->Analyze_Data Glucan_Synthase_Assay->Analyze_Data Sequence_FKS1->Analyze_Data Conclusion Validate Target and Resistance Mechanism Analyze_Data->Conclusion

Caption: Experimental Workflow for Target Validation.

Logical Relationship of Resistance

This diagram illustrates the causal chain from genetic mutation to observed drug resistance.

Resistance_Logic FKS1_Mutation Mutation in FKS1 Gene Altered_Enzyme Altered (1,3)-β-D-Glucan Synthase Enzyme FKS1_Mutation->Altered_Enzyme Reduced_Binding Reduced Papulacandin D Binding Affinity Altered_Enzyme->Reduced_Binding Resistance Phenotypic Resistance (Increased MIC) Reduced_Binding->Resistance

Caption: Logical Flow of Resistance Mechanism.

Conclusion

The validation of Papulacandin D's antifungal target in resistant strains hinges on a multi-faceted approach that combines susceptibility testing, enzymatic assays, and molecular analysis. The data presented in this guide demonstrates that resistance to Papulacandin D, much like the clinically utilized echinocandins, is strongly correlated with mutations in the FKS1 gene. By utilizing the provided experimental protocols and understanding the underlying signaling pathways, researchers can effectively characterize the efficacy of Papulacandin D and its derivatives, paving the way for the development of more robust antifungal therapies to combat the growing challenge of drug resistance.

References

Cross-Resistance Profile of Papulacandin D with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal agent Papulacandin D, focusing on its cross-resistance profile with other major antifungal classes. Due to a lack of direct comparative studies of Papulacandin D against resistant fungal isolates in publicly available literature, this guide leverages data on echinocandins, which share the same molecular target, to infer potential cross-resistance patterns.

Mechanism of Action: A Shared Target

Papulacandin D, like the echinocandin class of antifungals (e.g., caspofungin, micafungin, anidulafungin), exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for producing β-(1,3)-D-glucan, a key structural polymer.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

The catalytic subunit of β-(1,3)-D-glucan synthase is encoded by the FKS genes (primarily FKS1 in many Candida species).[3][4] Mutations in the "hot spot" regions of the FKS1 gene are the primary mechanism of acquired resistance to echinocandins.[1][5][6] These mutations alter the drug-binding site on the enzyme, reducing the efficacy of the antifungal agent. Given that Papulacandin D targets the same enzyme, it is highly probable that fungal strains harboring FKS1 mutations would exhibit cross-resistance to Papulacandin D.

Comparative Antifungal Activity Data

Table 1: Echinocandin MICs (µg/mL) Against Candida albicans with and without FKS1 Mutations

Antifungal AgentWild-Type FKS1FKS1 Mutant StrainsFold Increase in MIC
Caspofungin0.125 - 0.54 - >168 - >128
Micafungin0.03 - 0.1251 - 168 - >512
Anidulafungin0.06 - 0.250.5 - 28 - 32

Data compiled from multiple sources. Actual values can vary based on specific mutations and testing conditions.[1][5]

Strains with FKS1 mutations demonstrate a significant increase in MIC values for all echinocandins, indicating class-specific cross-resistance.[1] It is plausible that Papulacandin D would show a similar reduction in activity against these strains.

Synergy with Other Antifungals: A Theoretical Framework

Combination therapy is a key strategy to overcome antifungal resistance and enhance efficacy. The interaction between two drugs can be synergistic (effect is greater than the sum of their individual effects), additive (effect is equal to the sum), indifferent (no interaction), or antagonistic (effect is less than their individual effects). This is often quantified using the Fractional Inhibitory Concentration Index (FICI).

While specific synergy data for Papulacandin D with other antifungals is limited, the following table illustrates how such data would be presented.

Table 2: Hypothetical Synergy Analysis of Papulacandin D with Other Antifungals against Candida albicans

Drug CombinationFICIInterpretation
Papulacandin D + FluconazoleData Not Available-
Papulacandin D + Amphotericin BData Not Available-

FICI ≤ 0.5 is synergistic; >0.5 to ≤4.0 is indifferent; >4.0 is antagonistic.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate, following Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well, as determined visually or spectrophotometrically.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells containing various combinations of the two drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension as described for MIC testing. The plate is then incubated under appropriate conditions.

  • Data Analysis: After incubation, the growth in each well is assessed. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI Calculation: The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B. The interaction is then interpreted based on the FICI value.[7][8]

Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the β-(1,3)-D-glucan synthesis pathway and the experimental workflow for synergy testing.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_drugs Antifungal Inhibition cluster_resistance Resistance Mechanism UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis FKS1_Mutation FKS1 Gene Mutation Cell_Wall Cell Wall Assembly Beta_Glucan->Cell_Wall Papulacandin_D Papulacandin D Papulacandin_D->Glucan_Synthase Inhibition Echinocandins Echinocandins Echinocandins->Glucan_Synthase Altered_Enzyme Altered Glucan Synthase (Reduced Drug Binding) FKS1_Mutation->Altered_Enzyme Leads to

Caption: Mechanism of action and resistance for glucan synthase inhibitors.

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A and Drug B start->prep_drugs setup_plate Dispense Drug Combinations into 96-well Plate prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read MICs for Each Drug Alone and in Combination incubate->read_results calculate_fic Calculate FIC for each Drug read_results->calculate_fic calculate_fici Calculate FICI (FIC A + FIC B) calculate_fic->calculate_fici interpret Interpret Interaction (Synergy, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

References

A Comparative Spectroscopic Analysis of Synthetic versus Natural Papulacandin D

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic data of synthetic and naturally occurring Papulacandin D, a potent antifungal agent.

This guide provides a comprehensive comparison of the spectroscopic data for synthetically produced and naturally isolated Papulacandin D. The information presented is crucial for the verification and quality control of synthetic batches and for researchers engaged in the development of new antifungal drugs based on the Papulacandin scaffold. All data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for both natural and synthetic Papulacandin D, providing a direct comparison of their physical and spectral properties.

Spectroscopic ParameterNatural Papulacandin DSynthetic Papulacandin D
Appearance Colorless powderColorless powder
Mass Spectrometry (m/z) 830 (M+Na)+830.3810 (M+Na)+
Optical Rotation [α]D +44.5° (c 0.5, MeOH)+44.0° (c 0.5, MeOH)
¹H NMR (500 MHz, CD₃OD) δ (ppm) 7.23 (d, J=1.8 Hz, 1H), 7.07 (d, J=1.8 Hz, 1H), 6.18-6.08 (m, 2H), 5.68 (dd, J=15.2, 7.0 Hz, 1H), 5.40 (dd, J=15.2, 7.5 Hz, 1H), 4.88 (d, J=9.9 Hz, 1H), 4.13 (t, J=8.1 Hz, 1H), 3.84-3.78 (m, 1H), 3.70 (dd, J=11.9, 2.2 Hz, 1H), 3.58 (dd, J=11.9, 5.0 Hz, 1H), 3.48-3.41 (m, 2H), 3.38 (t, J=9.2 Hz, 1H), 2.24-2.16 (m, 1H), 2.14-2.06 (m, 2H), 1.71 (s, 3H), 1.63 (s, 3H), 1.08 (d, J=6.8 Hz, 3H), 0.92 (t, J=7.5 Hz, 3H)7.23 (d, J=1.8 Hz, 1H), 7.07 (d, J=1.8 Hz, 1H), 6.18-6.08 (m, 2H), 5.68 (dd, J=15.2, 7.0 Hz, 1H), 5.40 (dd, J=15.2, 7.5 Hz, 1H), 4.88 (d, J=9.9 Hz, 1H), 4.13 (t, J=8.1 Hz, 1H), 3.84-3.78 (m, 1H), 3.70 (dd, J=11.9, 2.2 Hz, 1H), 3.58 (dd, J=11.9, 5.0 Hz, 1H), 3.48-3.41 (m, 2H), 3.38 (t, J=9.2 Hz, 1H), 2.24-2.16 (m, 1H), 2.14-2.06 (m, 2H), 1.71 (s, 3H), 1.63 (s, 3H), 1.08 (d, J=6.8 Hz, 3H), 0.92 (t, J=7.5 Hz, 3H)
¹³C NMR (125 MHz, CD₃OD) δ (ppm) 175.4, 158.9, 157.0, 140.2, 138.8, 134.1, 129.8, 125.1, 124.6, 118.1, 111.9, 109.8, 82.1, 80.8, 78.8, 78.4, 75.1, 71.8, 70.1, 62.5, 41.8, 35.7, 30.1, 26.2, 20.5, 18.1, 13.9, 11.8175.4, 158.9, 157.0, 140.2, 138.8, 134.1, 129.8, 125.1, 124.6, 118.1, 111.9, 109.8, 82.1, 80.8, 78.8, 78.4, 75.1, 71.8, 70.1, 62.5, 41.8, 35.7, 30.1, 26.2, 20.5, 18.1, 13.9, 11.8

The data presented in the table demonstrates a remarkable consistency between the spectroscopic properties of natural and synthetic Papulacandin D. The identical ¹H and ¹³C NMR chemical shifts, mass spectrometry data, and the closely matching optical rotation values confirm the successful and accurate synthesis of the natural product.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • Sample Preparation: Samples of natural and synthetic Papulacandin D were dissolved in deuterated methanol (CD₃OD).

  • ¹H NMR Spectroscopy: The ¹H NMR spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD at 3.31 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra were acquired at 125 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD at 49.0 ppm).

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source in positive ion mode.

  • Sample Preparation: Samples were dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer.

  • Data Acquisition: Data was acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Optical Rotation
  • Instrumentation: Optical rotation was measured using a polarimeter.

  • Sample Preparation: A known concentration of the sample was prepared in methanol (MeOH).

  • Measurement: The measurement was performed at the sodium D-line (589 nm) at a controlled temperature. The specific rotation [α]D is reported in degrees, with the concentration (c) in g/100 mL and the solvent specified.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data between natural and synthetic Papulacandin D.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Papulacandin D cluster_natural Natural Papulacandin D cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synth_PD Synthesis of Papulacandin D Purification_Synth Purification Synth_PD->Purification_Synth NMR_Synth NMR Spectroscopy Purification_Synth->NMR_Synth MS_Synth Mass Spectrometry Purification_Synth->MS_Synth OR_Synth Optical Rotation Purification_Synth->OR_Synth Isolation Isolation from Fermentation Broth Purification_Nat Purification Isolation->Purification_Nat NMR_Nat NMR Spectroscopy Purification_Nat->NMR_Nat MS_Nat Mass Spectrometry Purification_Nat->MS_Nat OR_Nat Optical Rotation Purification_Nat->OR_Nat Compare_NMR Compare ¹H & ¹³C NMR NMR_Synth->Compare_NMR Compare_MS Compare Mass Spectra MS_Synth->Compare_MS Compare_OR Compare Optical Rotation OR_Synth->Compare_OR NMR_Nat->Compare_NMR MS_Nat->Compare_MS OR_Nat->Compare_OR Conclusion Structural Confirmation Compare_NMR->Conclusion Compare_MS->Conclusion Compare_OR->Conclusion

Caption: Workflow for Spectroscopic Data Comparison.

Benchmarking Papulacandin D Cytotoxicity Against Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of Papulacandin D against human cell lines. Due to the limited availability of direct quantitative cytotoxicity data for Papulacandin D in the public domain, this comparison is framed by its mechanism of action and benchmarked against related antifungal compounds, the echinocandins, which share the same molecular target.

Executive Summary

Papulacandin D is a member of the papulacandin family of antifungal agents that exhibit their effect by inhibiting the enzyme (1,3)-β-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Critically, this enzyme is absent in mammalian cells, providing a strong biological rationale for the selective antifungal activity of Papulacandin D and predicting a favorable cytotoxicity profile against human cells.[1][2]

Mechanism of Action: A Foundation for Selective Toxicity

The primary molecular target of Papulacandin D is the fungal enzyme (1,3)-β-D-glucan synthase. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. As this enzyme is not present in humans, Papulacandin D is expected to have minimal off-target effects and consequently, low cytotoxicity in human cells.

Papulacandin D Papulacandin D Fungal Cell Fungal Cell Papulacandin D->Fungal Cell Human Cell Human Cell Papulacandin D->Human Cell Glucan Synthase Glucan Synthase Papulacandin D->Glucan Synthase Inhibits Fungal Cell->Glucan Synthase No Target No Target Human Cell->No Target Cell Wall Cell Wall Glucan Synthase->Cell Wall β-1,3-glucan synthesis Cell Lysis Cell Lysis Glucan Synthase->Cell Lysis Viable Cell Viable Cell No Target->Viable Cell

Figure 1. Mechanism of selective toxicity of Papulacandin D.

Comparative Cytotoxicity Data

Direct head-to-head comparative studies detailing the cytotoxicity of Papulacandin D on a panel of human cell lines are not extensively documented in peer-reviewed literature. However, the cytotoxicity of echinocandins, which act on the same target, has been evaluated and provides a valuable benchmark.

CompoundCell LineAssayCytotoxicity MetricResult
Papulacandin D Human Cell Lines-IC50Data Not Available
Caspofungin Primary Human Endothelial CellsMicroscopic ObservationNo effect on cellular characteristics< 512 µg/mL
Micafungin Human A549 cellsAntiviral AssayCC50> 64 µM
Anidulafungin Human ErythrocytesAnnexin-V BindingIncreased eryptosis1.5 - 6 µg/mL (after 48h)[3]
L-269289 *Human 293 cellsNot specifiedIC50> 50 µM[4]

*L-269289 is a small molecule that enhances the efficacy of echinocandins. This data point is included to provide context for the general tolerance of human cell lines to compounds targeting fungal-specific pathways.

Experimental Protocols

A standard method for assessing the cytotoxicity of a compound against human cell lines is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Human cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of Papulacandin D is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of Papulacandin D. Control wells receive medium with the solvent at the same final concentration as the highest drug concentration wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of around 630 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the solvent control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Figure 2. Experimental workflow for cytotoxicity assessment using the MTT assay.

Conclusion and Future Directions

The available evidence, primarily based on its mechanism of action and data from the structurally and functionally related echinocandins, strongly suggests that Papulacandin D possesses a high degree of selectivity for fungal cells and is likely to exhibit low cytotoxicity against human cell lines.

To definitively benchmark the cytotoxicity of Papulacandin D, direct experimental evaluation is necessary. Researchers are encouraged to perform standardized cytotoxicity assays, such as the MTT or LDH release assays, across a panel of representative human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and various cancer cell lines). Such studies would provide valuable quantitative data (IC50 values) to confirm the safety profile of Papulacandin D and support its further development as a potential antifungal therapeutic.

References

A Comparative Review of the Papulacandin Family of Compounds: Benchmarking Against Echinocandins in the Pursuit of Novel Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has intensified the search for novel therapeutic agents. Among the promising targets is the fungal-specific enzyme 1,3-β-D-glucan synthase, which is essential for maintaining the integrity of the fungal cell wall. The papulacandin family of glycolipid antibiotics, first isolated from Papularia sphaerosperma, represents one of the earliest classes of compounds identified as inhibitors of this critical enzyme.[1] This guide provides a comparative analysis of the papulacandin family, juxtaposing their performance with the clinically successful echinocandins, a newer class of 1,3-β-D-glucan synthase inhibitors.

Mechanism of Action: A Shared Target

Both papulacandins and echinocandins exert their antifungal activity by inhibiting 1,3-β-D-glucan synthase. This enzyme catalyzes the polymerization of UDP-glucose into long chains of 1,3-β-D-glucan, a major structural component of the fungal cell wall. The inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This shared mechanism of action makes the echinocandins an ideal comparator for evaluating the potential of the papulacandin family.

In Vitro Activity: A Head-to-Head Comparison

The in vitro antifungal activity of the papulacandin family and the echinocandins has been evaluated against a range of pathogenic fungi. The following tables summarize the available minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data.

Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandins and Echinocandins against Candida albicans

CompoundClassMIC (µg/mL) against C. albicans
Papulacandin BPapulacandin0.1
Papulacandin DPapulacandin1.0 - 2.0
L-687,781 (analog)Papulacandin1.0 - 2.0[2]
AnidulafunginEchinocandin0.015 - 4.0[3]
CaspofunginEchinocandin0.03 - 4.0[3]
MicafunginEchinocandin0.008 - 1.0[3]
CilofunginEchinocandin0.5 - 1.0[2]
Tetrahydroechinocandin BEchinocandin0.5 - 1.0[2]

Table 2: 1,3-β-D-Glucan Synthase Inhibition (IC50) of Papulacandins and Echinocandins

CompoundClassIC50 (µg/mL)
L-687,781 (analog)Papulacandin0.16[2]
L-671,329Echinocandin0.64[2]
CilofunginEchinocandin1.30[2]
Tetrahydroechinocandin BEchinocandin0.85[2]

In Vivo Efficacy: A Murine Model of Disseminated Candidiasis

The in vivo efficacy of a papulacandin analog, L-687,781, was compared to several echinocandins in a murine model of disseminated candidiasis.[2] In this study, DBA/2 mice were intravenously challenged with Candida albicans. The compounds were administered intraperitoneally twice daily for four days. The fungal burden in the kidneys was assessed at various time points post-infection.

Table 3: In Vivo Efficacy against Disseminated Candidiasis in Mice

CompoundClassDose (mg/kg)Outcome
L-687,781 (analog)Papulacandin10Ineffective[2]
L-671,329Echinocandin≥ 2.5Significant reduction in kidney CFU[2]
CilofunginEchinocandin≥ 2.5Significant reduction in kidney CFU[2]
Tetrahydroechinocandin BEchinocandin≥ 2.5Significant reduction in kidney CFU[2]

While the in vitro data for the papulacandin analog L-687,781 showed potent inhibition of the target enzyme, it failed to demonstrate efficacy in an in vivo model. This highlights a potential challenge for the papulacandin class, possibly related to pharmacokinetic or pharmacodynamic properties in a whole-animal system. It is important to note that this is data from a single analog, and the most potent member, Papulacandin B, may exhibit different in vivo characteristics.

Signaling Pathway and Experimental Workflow

The inhibition of 1,3-β-D-glucan synthase by papulacandins and echinocandins triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress.

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc1/Mid2 Cell Wall Stress->Sensors Glucan_Synthase 1,3-β-D-Glucan Synthase Glucan_Synthase->Cell Wall Stress Papulacandins Papulacandins Papulacandins->Glucan_Synthase Inhibition Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibition Rho1 Rho1-GTP Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPK_Cascade Bck1 → Mkk1/2 → Slt2/Mpk1 PKC1->MAPK_Cascade Transcription_Factors Rlm1/Swi4/Swi6 MAPK_Cascade->Transcription_Factors Cell_Wall_Repair_Genes Cell Wall Repair Gene Expression Transcription_Factors->Cell_Wall_Repair_Genes

Caption: Fungal Cell Wall Integrity Pathway activated by glucan synthase inhibition.

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of antifungal compounds.

In_Vivo_Efficacy_Workflow Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Infection Intravenous Infection of Mice Inoculum->Infection Treatment Administer Test Compounds (e.g., Papulacandins, Echinocandins) Infection->Treatment Monitoring Monitor Animal Health and Survival Treatment->Monitoring Sacrifice Sacrifice at Predetermined Time Points Monitoring->Sacrifice Organ_Harvest Harvest Kidneys Sacrifice->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Colony Forming Unit (CFU) Enumeration Plating->CFU_Count Data_Analysis Analyze Fungal Burden and Survival Data CFU_Count->Data_Analysis

Caption: Workflow for a murine model of disseminated candidiasis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or water).

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation and Reading:

    • Inoculate each well of the microtiter plate with the fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

1,3-β-D-Glucan Synthase Inhibition Assay

This protocol describes a general method for measuring the in vitro inhibition of 1,3-β-D-glucan synthase.

  • Enzyme Preparation:

    • Grow the fungal cells to mid-log phase and harvest by centrifugation.

    • Prepare spheroplasts by enzymatic digestion of the cell wall.

    • Lyse the spheroplasts and prepare a crude membrane fraction by differential centrifugation. This fraction will contain the glucan synthase activity.

  • Assay Reaction:

    • The reaction mixture typically contains a buffer (e.g., Tris-HCl), a GTP analog (e.g., GTPγS) as an activator, a substrate (radiolabeled UDP-[¹⁴C]glucose), and the test compound at various concentrations.

    • Initiate the reaction by adding the membrane preparation.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Collect the acid-insoluble glucan product by filtration.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • The IC50 value is calculated as the concentration of the compound that inhibits enzyme activity by 50% compared to the control without the inhibitor.

Murine Model of Disseminated Candidiasis

This protocol outlines a common in vivo model to assess the efficacy of antifungal compounds.[2]

  • Animals:

    • Use a susceptible mouse strain, such as DBA/2 or BALB/c.

  • Infection:

    • Prepare a standardized inoculum of Candida albicans from an overnight culture.

    • Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal cells.

  • Treatment:

    • Administer the test compounds (papulacandins or echinocandins) and a vehicle control to different groups of mice. The route of administration (e.g., intraperitoneal, oral) and dosing regimen will depend on the compound's properties.

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.

    • Fungal Burden Study: At specific time points after infection, humanely euthanize subgroups of mice. Aseptically remove target organs (typically kidneys, as they are a primary site of fungal colonization), homogenize the tissue, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Conclusion and Future Directions

The papulacandin family of compounds demonstrates potent in vitro activity against Candida albicans by inhibiting the essential enzyme 1,3-β-D-glucan synthase. Papulacandin B, in particular, exhibits a low MIC value, comparable to or better than some echinocandins. However, the limited in vivo efficacy data for a papulacandin analog raises questions about the translation of their in vitro potency to a therapeutic setting.

Further research is warranted to:

  • Determine the MIC values of all members of the papulacandin family against a broader range of fungal pathogens.

  • Conduct in vivo efficacy studies with the most potent members, such as Papulacandin B, to ascertain their therapeutic potential.

  • Investigate the pharmacokinetic and pharmacodynamic properties of papulacandins to understand the discrepancy between in vitro and in vivo results.

A deeper understanding of the structure-activity relationships within the papulacandin family could guide the synthesis of new derivatives with improved efficacy and drug-like properties, potentially revitalizing this class of natural products in the fight against life-threatening fungal infections.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Papyracon D
Reactant of Route 2
Papyracon D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.